Product packaging for 2-Methyl-4-(2-thienyl)-1,3-thiazole(Cat. No.:CAS No. 21036-67-9)

2-Methyl-4-(2-thienyl)-1,3-thiazole

Cat. No.: B1331321
CAS No.: 21036-67-9
M. Wt: 181.3 g/mol
InChI Key: HILMKDNBZMYHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-4-(2-thienyl)-1,3-thiazole is a useful research compound. Its molecular formula is C8H7NS2 and its molecular weight is 181.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NS2 B1331321 2-Methyl-4-(2-thienyl)-1,3-thiazole CAS No. 21036-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-thiophen-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS2/c1-6-9-7(5-11-6)8-3-2-4-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILMKDNBZMYHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352813
Record name 2-methyl-4-(2-thienyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21036-67-9
Record name 2-methyl-4-(2-thienyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Methyl-4-(2-thienyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds are a significant class of heterocyclic scaffolds in medicinal chemistry, recognized for their wide range of pharmacological activities. This technical guide focuses on the physicochemical properties of a specific derivative, 2-Methyl-4-(2-thienyl)-1,3-thiazole. Understanding these properties is fundamental for drug discovery and development, as they critically influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential biological activity.

While experimental data for this specific molecule is limited in publicly accessible literature, this guide consolidates available predicted data and outlines the standard experimental protocols for determining its key physicochemical characteristics. Furthermore, it touches upon the general biological potential of the broader class of thienyl-thiazole derivatives.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data is derived from computational predictions, it provides a valuable starting point for experimental investigation.

PropertyValueData Type
Molecular Formula C₈H₇NS₂-
Molecular Weight 181.28 g/mol -
pKa 2.50 ± 0.10Predicted[1]
Melting Point Not availableExperimental data not found
Boiling Point Not availableExperimental data not found
logP (Octanol/Water) Not availableExperimental data not found
Solubility Not availableExperimental data not found

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of this compound are outlined below. These represent standard methodologies widely used in the field.

Synthesis via Hantzsch Thiazole Synthesis

A common and versatile method for the synthesis of thiazole derivatives is the Hantzsch thiazole synthesis.[2][3][4] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the likely precursors would be a 2-halo-1-(thiophen-2-yl)ethan-1-one and thioacetamide.

General Protocol:

  • Reaction Setup: To a solution of the α-haloketone (1 equivalent) in a suitable solvent such as ethanol or methanol, add the thioamide (1-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, commonly by recrystallization from an appropriate solvent or by column chromatography on silica gel, to yield the pure thiazole derivative.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity. The capillary method is a standard technique for its determination.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus.

  • Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Determination of logP (Octanol/Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its experimental determination.[5][6]

Protocol:

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous shaking, followed by separation of the two phases.

  • Sample Preparation: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: The solution is then mixed with an equal volume of the other phase in a separatory funnel. The mixture is shaken vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Spectral Characterization

The structural elucidation of this compound would be confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the methyl, thienyl, and thiazole rings.[7]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups and bond vibrations present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the conjugated system of the molecule.

Potential Biological Activities and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the broader class of thiazole and thienyl-thiazole derivatives has demonstrated a wide range of pharmacological effects, suggesting potential areas of investigation for this compound.

  • Anticancer Activity: Many thiazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases (e.g., PI3K/mTOR), tubulin polymerization, and topoisomerase.[8][9][10][11][12][13] Thienyl-thiazole derivatives, in particular, have shown promise as anticancer agents.[10]

  • Antimicrobial Activity: The thiazole scaffold is a key component in many antimicrobial drugs.[14][15][16][17][18][19][20] Thienyl-substituted thiazoles have also been investigated for their antibacterial and antifungal properties.[18][19]

  • Enzyme Inhibition: Thiazole derivatives have been identified as inhibitors of various enzymes, including carbonic anhydrase, acetylcholinesterase, and others, making them attractive candidates for the treatment of a range of diseases.[21][22][23]

Visualizations

General Workflow for Hantzsch Thiazole Synthesis

The following diagram illustrates the general experimental workflow for the Hantzsch synthesis of a thiazole derivative.

Hantzsch_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis alpha_haloketone α-Haloketone dissolve Dissolve in Solvent (e.g., Ethanol) alpha_haloketone->dissolve thioamide Thioamide thioamide->dissolve reflux Heat to Reflux dissolve->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete concentrate Concentrate in vacuo cool->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify characterize Spectroscopic Characterization (NMR, MS, IR) purify->characterize purity Purity Analysis (Melting Point, HPLC) purify->purity

General Hantzsch Thiazole Synthesis Workflow
Logical Relationship for Physicochemical Property Determination

This diagram outlines the logical flow for the determination and application of key physicochemical properties in early-stage drug discovery.

Physicochemical_Property_Workflow synthesis Synthesis of This compound purification Purification synthesis->purification structure_elucidation Structural Elucidation (NMR, MS) purification->structure_elucidation melting_point Melting Point (Purity Assessment) structure_elucidation->melting_point logp logP Determination (Lipophilicity) structure_elucidation->logp solubility Solubility Assay structure_elucidation->solubility pka pKa Determination structure_elucidation->pka admet_prediction In Silico ADMET Prediction melting_point->admet_prediction logp->admet_prediction solubility->admet_prediction pka->admet_prediction in_vitro_assays In Vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) admet_prediction->in_vitro_assays sar Structure-Activity Relationship (SAR) Studies in_vitro_assays->sar

Physicochemical Profiling in Drug Discovery

Conclusion

References

An In-depth Technical Guide to 2-Methyl-4-(2-thienyl)-1,3-thiazole Derivatives and Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-(2-thienyl)-1,3-thiazole derivatives, a class of heterocyclic compounds with significant therapeutic promise. This document details their synthesis, biological activities, and potential applications, with a focus on their roles as anticancer agents and kinase inhibitors. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanism of action and evaluation.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to form key interactions with biological targets have made it a cornerstone for the development of novel therapeutics.[1] The incorporation of a thiophene ring at the 4-position of the thiazole core, particularly in the this compound scaffold, has emerged as a promising strategy for discovering new bioactive molecules. These derivatives have demonstrated a range of pharmacological activities, most notably in the field of oncology as potent kinase inhibitors.[2][3]

Synthesis of this compound Derivatives

The synthesis of the 2-amino-4-(2-thienyl)-1,3-thiazole core, a key precursor for many derivatives, is typically achieved through the Hantzsch thiazole synthesis.[4][5][6][7][8] This method involves the condensation of an α-haloketone with a thioamide or thiourea.

General Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-(2-thienyl)-1,3-thiazole

Materials:

  • 2-Bromo-1-(thiophen-2-yl)ethan-1-one (α-haloketone)

  • Thiourea

  • Ethanol

  • Sodium carbonate (Na₂CO₃) solution (5%)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(thiophen-2-yl)ethan-1-one (1 equivalent) and thiourea (1.5 equivalents) in ethanol.

  • Reflux the reaction mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and air dry.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[4]

Derivatization of the 2-amino group or further modification of the thiazole or thiophene rings can be carried out using standard organic synthesis techniques to generate a library of this compound derivatives.

Potential Applications in Oncology

Derivatives of the this compound scaffold have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Anticancer Activity

Several studies have reported the cytotoxic effects of thienyl-thiazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for representative compounds are summarized in the following tables.

Table 1: In Vitro Anticancer Activity of Thienyl-Thiazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound A HepG-2 (Liver)14.05[2]
MCF-7 (Breast)17.77[2]
Hela (Cervical)29.65[2]
HCT-116 (Colon)32.68[2]
Compound B A549 (Lung)0.452[10]
Compound 4c MCF-7 (Breast)2.57 ± 0.16[11]
HepG2 (Liver)7.26 ± 0.44[11]
Compound 4a MCF-7 (Breast)12.7 ± 0.77[11]
HepG2 (Liver)6.69 ± 0.41[11]
Compound 4b MCF-7 (Breast)31.5 ± 1.91[11]
HepG2 (Liver)51.7 ± 3.13[11]
Compound 5 MCF-7 (Breast)28.0 ± 1.69[11]
HepG2 (Liver)26.8 ± 1.62[11]
Compound 9 HepG-2 (Liver)1.61 ± 1.92[8]
Compound 10 HepG-2 (Liver)1.98 ± 1.22[8]
Compound 20b HepG-2 (Liver)4.37 ± 0.7[12]
A-549 (Lung)8.03 ± 0.5[12]
Compound 6 A549 (Lung)12.0 ± 1.73[13]
C6 (Glioma)3.83 ± 0.76[13]
Compound 5a A549 (Lung)8.02[12]
HeLa (Cervical)6.51[12]
MCF-7 (Breast)6.84[12]

Note: The specific structures of the compounds listed above can be found in the cited references.

Kinase Inhibition

A primary mechanism through which these compounds exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cell signaling. The PI3K/Akt/mTOR and Aurora kinase pathways are two prominent targets.[3][14]

Table 2: Kinase Inhibitory Activity of Thienyl-Thiazole Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
Compound 18 PI3K/Akt/mTOR pathway0.50 - 4.75[3]
Compound 19 PI3K/mTORC10.30 - 0.45[3]
Compound 4c VEGFR-20.15[11]
Compound 43 Various kinases (FGFR3, EGFR, JAK, RON)-[15]

Note: The specific structures of the compounds listed above can be found in the cited references.

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Thienyl_Thiazole 2-Methyl-4-(2-thienyl) -1,3-thiazole Derivative Thienyl_Thiazole->PI3K Inhibits Thienyl_Thiazole->Akt Inhibits Thienyl_Thiazole->mTORC1 Inhibits

Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway and points of inhibition.

Aurora_Kinase_Signaling_Pathway cluster_inhibition Inhibition Leads To Aurora_A Aurora A Kinase Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Regulates Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Regulates Aurora_B Aurora B Kinase Cytokinesis Cytokinesis Aurora_B->Cytokinesis Regulates Cell_Cycle_Progression Cell Cycle Progression Centrosome_Maturation->Cell_Cycle_Progression Spindle_Assembly->Cell_Cycle_Progression Cytokinesis->Cell_Cycle_Progression Apoptosis Apoptosis Thienyl_Thiazole 2-Methyl-4-(2-thienyl) -1,3-thiazole Derivative Thienyl_Thiazole->Aurora_A Inhibits Thienyl_Thiazole->Aurora_B Inhibits Cell_Cycle_Arrest Cell Cycle Arrest

Figure 2: Role of Aurora Kinases in Cell Cycle and inhibition by thienyl-thiazole derivatives.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18]

Materials:

  • Human cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a blank (medium only).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.[16][17]

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of test compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance (490/570 nm) Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for determining IC50 values using the MTT assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is proportional to the kinase activity.[1][16]

Materials:

  • Recombinant kinase (e.g., Aurora A or PI3K)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the kinase, and the kinase-specific substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.[16]

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in cancer therapy. Their activity as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR and Aurora kinase pathways, underscores their therapeutic relevance. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this exciting class of molecules. This guide provides a foundational resource for researchers dedicated to advancing the discovery and development of novel anticancer agents based on the this compound core.

References

The Ascendant Therapeutic Potential of Novel Thienyl-Thiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, featuring in a multitude of clinically approved drugs.[1][2] Its derivatives are lauded for a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3] The fusion of the thiazole ring with a thienyl moiety, in particular, has given rise to a new generation of compounds with enhanced and diverse pharmacological profiles. This technical guide delves into the burgeoning field of novel thienyl-thiazole compounds, presenting a comprehensive overview of their biological activities, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Quantitative Analysis of Biological Activity

The therapeutic efficacy of novel thienyl-thiazole compounds has been quantified across various biological assays. The following tables summarize the key findings from recent studies, providing a comparative landscape of their potential.

Anticancer Activity

The antiproliferative properties of thienyl-thiazole derivatives have been extensively investigated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency.

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Citation
4c MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[4]
4c HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[4]
5b MCF-7 (Breast)0.48 ± 0.03--[5]
5b A549 (Lung)0.97 ± 0.13--[5]
2e Ovar-3 (Ovarian)1.55Combretastatin-A44.93[6]
2e MDA-MB-468 (Breast)2.95Combretastatin-A4-[6]
11d A549 (Lung)62.5 µg/mLCisplatin45.88 µg/mL[7]
Antimicrobial Activity

Thienyl-thiazole compounds have demonstrated significant potential in combating both bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
11 (amino substituted) Staphylococcus aureus6.25 - 12.5--[1]
11 (8-quinolinyl substituted) Escherichia coli6.25 - 12.5--[1]
9a Staphylococcus aureus>15 mm (inhibition zone)Ampicillin-[8]
9a Bacillus subtilis>15 mm (inhibition zone)Ampicillin-[8]
43a Staphylococcus aureus16.1 µMNorfloxacin-[9]
43a Escherichia coli16.1 µMNorfloxacin-[9]
43b Aspergillus16.2 µMFluconazole-[9]
3 Staphylococcus aureus (MRSA)0.23 - 0.7 mg/mLAmpicillin>1 mg/mL[10]
Enzyme Inhibitory Activity

A key mechanism of action for many thienyl-thiazole compounds is the inhibition of specific enzymes involved in disease progression, particularly protein kinases in cancer.

Compound IDTarget EnzymeIC₅₀Reference CompoundIC₅₀Citation
1 EGFR---[11]
3c EGFR---[11]
1 VEGFR-2---[11]
3c VEGFR-2---[11]
1 BRAFV600E---[11]
3c BRAFV600E---[11]
5b Tubulin Polymerization3.3 µMColchicine9.1 µM[5]
2e Tubulin Polymerization7.78 µMCombretastatin-A44.93 µM[6]
11b E. coli DNA gyrase182 nMNovobiocin170 nM[2]
11e E. coli DNA gyrase190 nMNovobiocin170 nM[2]
4e Acetylcholinesterase (AChE)25.5 ± 2.12 µg/mLEserine0.025 ± 0.01 µg/mL[12]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of novel thienyl-thiazole compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the thienyl-thiazole compounds for a specified period (e.g., 24-72 hours).

  • MTT Addition: Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[11]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm is used for background subtraction.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the thienyl-thiazole compounds are prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.[13]

  • Inoculum Preparation: The test microorganism is grown to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to the appropriate concentration for testing.[13]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[13]

  • Controls: Growth control (broth and inoculum without compound) and sterility control (broth only) wells are included.[13]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Procedure:

  • Reagent Preparation: Prepare a 1x Kinase Buffer and a master mix containing the kinase substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP.[8]

  • Compound Dilution: Prepare serial dilutions of the thienyl-thiazole inhibitor.

  • Assay Setup: In a 96-well plate, add the master mix, followed by the inhibitor dilutions. Include positive controls (with enzyme, no inhibitor) and blank controls (no enzyme).

  • Enzyme Addition: Add the recombinant human VEGFR-2 kinase to initiate the reaction.[8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 45-60 minutes).[14]

  • Detection: Stop the kinase reaction and measure the remaining ATP using a detection reagent like ADP-Glo™ or Kinase-Glo®. The luminescent signal is inversely proportional to the kinase activity.[8]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[8]

Visualizing Molecular Mechanisms and Workflows

To better understand the context of thienyl-thiazole compound activity, the following diagrams illustrate a typical experimental workflow and key signaling pathways that are often targeted.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_lead Lead Optimization Synthesis Synthesis of Thienyl-Thiazole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Characterization->Antimicrobial Enzyme Enzyme Inhibition Screening (Kinase Assays) Characterization->Enzyme Signaling Signaling Pathway Analysis Anticancer->Signaling Apoptosis Apoptosis Assays Anticancer->Apoptosis CellCycle Cell Cycle Analysis Anticancer->CellCycle Enzyme->Signaling SAR Structure-Activity Relationship (SAR) Signaling->SAR Apoptosis->SAR CellCycle->SAR ADMET ADMET Prediction SAR->ADMET

General workflow for the development and evaluation of novel compounds.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Its activation triggers downstream pathways that promote cell proliferation and survival.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2/Shc EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates ThienylThiazole Thienyl-Thiazole Compound ThienylThiazole->EGFR Inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Simplified EGFR signaling pathway and the inhibitory action of thienyl-thiazole compounds.
VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates ThienylThiazole Thienyl-Thiazole Compound ThienylThiazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival

Simplified VEGFR-2 signaling pathway and the inhibitory action of thienyl-thiazole compounds.

Conclusion

Novel thienyl-thiazole compounds represent a highly promising class of therapeutic agents with a remarkable breadth of biological activity. Their demonstrated efficacy in preclinical studies against cancer and microbial pathogens, coupled with their ability to modulate key signaling pathways, positions them as strong candidates for further drug development. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing these compelling molecules from the laboratory to the clinic. The continued exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

Spectroscopic Analysis of 2-Methyl-4-(2-thienyl)-1,3-thiazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(2-thienyl)-1,3-thiazole, with the Chemical Abstracts Service (CAS) registry number 21036-67-9 and molecular formula C₈H₇NS₂, is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Its structure, featuring a methyl-substituted thiazole ring linked to a thiophene moiety, suggests potential for diverse biological activities and applications in the development of novel therapeutic agents and functional materials. A thorough spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, forming the foundation for any further research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and Mass Spectrometry for similar heterocyclic systems.

Table 1: Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Thiazole-H (C5-H)7.0 - 7.5Singlet (s)-
Thiophene-H (C3'-H)7.0 - 7.2Doublet of doublets (dd)J ≈ 3.5, 1.0
Thiophene-H (C4'-H)7.0 - 7.2Doublet of doublets (dd)J ≈ 5.0, 3.5
Thiophene-H (C5'-H)7.3 - 7.6Doublet of doublets (dd)J ≈ 5.0, 1.0
Methyl-H (C2-CH₃)2.6 - 2.8Singlet (s)-

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Thiazole-C2160 - 165
Thiazole-C4150 - 155
Thiazole-C5110 - 115
Thiophene-C2'135 - 140
Thiophene-C3'125 - 130
Thiophene-C4'127 - 132
Thiophene-C5'124 - 129
Methyl-C (C2-CH₃)18 - 22

Table 3: Predicted IR Spectral Data

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretching (aromatic)3100 - 3000Medium
C-H stretching (methyl)2950 - 2850Medium
C=N stretching (thiazole)1620 - 1580Medium to Strong
C=C stretching (aromatic)1550 - 1450Medium to Strong
Thiophene ring vibrations1450 - 1300Medium
C-S stretching800 - 700Medium

Table 4: Predicted Mass Spectrometry Data

Parameter Predicted Value
Molecular Ion [M]⁺m/z 181
Key Fragmentation PathwaysLoss of CH₃, cleavage of the thiazole or thiophene ring

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not available in the public domain. However, general methodologies for the characterization of thiazole and thiophene derivatives can be adapted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra would involve dissolving the purified compound in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Spectra would be recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving it in a volatile solvent and allowing the solvent to evaporate. Alternatively, the solid sample can be mixed with KBr powder and pressed into a pellet.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, the sample is introduced into the ion source, where it is bombarded with electrons to generate a molecular ion and fragment ions. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry (EI, ESI, HRMS) Purification->MS Sample Preparation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation

A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Structural Elucidation Pathway

The structural confirmation of this compound would follow a systematic pathway integrating data from all spectroscopic techniques.

Structure_Elucidation Start Purified Compound MS_Data Mass Spectrometry - Molecular Ion (m/z 181) - Fragmentation Pattern Start->MS_Data IR_Data IR Spectroscopy - Functional Groups (C=N, C=C, C-S) Start->IR_Data NMR_Data NMR Spectroscopy - ¹H: Proton environment, coupling - ¹³C: Carbon skeleton Start->NMR_Data Structure_Hypothesis Propose Structure: This compound MS_Data->Structure_Hypothesis IR_Data->Structure_Hypothesis NMR_Data->Structure_Hypothesis Final_Structure Confirmed Structure Structure_Hypothesis->Final_Structure Consistent Data

References

CAS number and chemical data for 2-Methyl-4-(2-thienyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 21036-67-9

This technical guide provides a comprehensive overview of the chemical data, synthesis, and potential biological activities of 2-Methyl-4-(2-thienyl)-1,3-thiazole. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Data

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group and a thienyl group.[1]

PropertyValueSource
CAS Number 21036-67-9[1]
Molecular Formula C₈H₇NS₂[1]
Molecular Weight 181.28 g/mol [1]
Predicted pKa 2.50 ± 0.10[1]

Synthesis

The primary synthetic route for thiazole derivatives is the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide. While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general procedure can be inferred.

General Experimental Workflow for Hantzsch Thiazole Synthesis:

Hantzsch_Synthesis Reactants α-Haloketone + Thioamide Reaction_Vessel Reaction in Solvent (e.g., Ethanol) Reactants->Reaction_Vessel Dissolve Heating Reflux Reaction_Vessel->Heating Cooling Cooling Heating->Cooling After reaction completion Precipitation Precipitation/ Crystallization Cooling->Precipitation Isolation Filtration & Washing Precipitation->Isolation Drying Drying Isolation->Drying Product Purified Thiazole Derivative Drying->Product

Caption: General workflow for the Hantzsch thiazole synthesis.

Detailed Experimental Protocol (Hypothesized):

A plausible synthesis of this compound via the Hantzsch synthesis would involve the reaction of a 2-halo-1-(thiophen-2-yl)ethan-1-one with thioacetamide.

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate α-haloketone (e.g., 2-bromo-1-(thiophen-2-yl)ethan-1-one) and thioacetamide in a suitable solvent, such as ethanol.

  • Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is typically removed under reduced pressure.

  • Purification: The crude product is then purified, often by recrystallization from a suitable solvent, to yield the final this compound.

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are limited in the reviewed literature, the broader class of thiazole derivatives is well-documented for a wide range of pharmacological activities. These include anticancer, antimicrobial, and anti-inflammatory properties. The biological effects of these compounds are often attributed to their ability to interact with various biological targets and modulate specific signaling pathways.

Potential Signaling Pathways Targeted by Thiazole Derivatives:

Signaling_Pathways cluster_Anticancer Anticancer Activity cluster_AntiInflammatory Anti-inflammatory Activity Thiazole_AC Thiazole Derivative VEGFR2 VEGFR-2 Thiazole_AC->VEGFR2 Inhibits Apoptosis Apoptosis Induction Thiazole_AC->Apoptosis Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Thiazole_AI Thiazole Derivative COX COX Enzymes Thiazole_AI->COX Inhibits LOX LOX Enzymes Thiazole_AI->LOX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Produces Leukotrienes Leukotrienes LOX->Leukotrienes Produces

Caption: Potential signaling pathways modulated by thiazole derivatives.

Anticancer Activity: Many thiazole derivatives have been investigated for their potential as anticancer agents. One of the key mechanisms of action is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis (the formation of new blood vessels that supply tumors). By inhibiting VEGFR-2, these compounds can suppress tumor growth and metastasis.[3] Some thiazole derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells.[3]

Antimicrobial Activity: The thiazole ring is a core component of several antimicrobial drugs. Thiazole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The proposed mechanisms of action include the inhibition of essential enzymes in microbial metabolic pathways or disruption of the cell membrane integrity.

Anti-inflammatory Activity: Certain thiazole derivatives have shown potent anti-inflammatory effects. This is often achieved through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

It is important to note that while these activities are characteristic of the thiazole class of compounds, dedicated in vitro and in vivo studies are required to determine the specific biological profile and mechanisms of action of this compound.

References

A Comprehensive Technical Guide to the Synthetic Routes for 2-Substituted-4-Thienyl-Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-substituted-4-thienyl-thiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns have led to the development of numerous compounds with significant biological activities. This in-depth technical guide provides a comprehensive review of the primary synthetic routes to this important class of molecules, with a focus on detailed experimental protocols, quantitative data comparison, and visual representations of reaction pathways.

Core Synthetic Strategies

The construction of the 2-substituted-4-thienyl-thiazole core predominantly relies on the classical Hantzsch thiazole synthesis and its variations. Additionally, post-synthetic modifications, such as cross-coupling reactions, offer a powerful tool for diversifying the substituents on the thiazole ring.

Hantzsch Thiazole Synthesis: The Workhorse Approach

The Hantzsch synthesis is the most widely employed method for the construction of the thiazole ring, involving the cyclocondensation of an α-haloketone with a thioamide or thiourea.[1][2][3][4] This method is highly versatile, allowing for the introduction of various substituents at the 2- and 4-positions of the thiazole ring.

A general workflow for the Hantzsch synthesis of 2-substituted-4-thienyl-thiazoles is depicted below.

Hantzsch_Synthesis Thienyl_alpha_haloketone Thienyl α-Haloketone Intermediate Intermediate Thienyl_alpha_haloketone->Intermediate Reaction Thioamide Thioamide / Thiourea Thioamide->Intermediate Thiazole 2-Substituted-4-Thienyl-Thiazole Intermediate->Thiazole Cyclization & Dehydration

Caption: General workflow for the Hantzsch synthesis of 2-substituted-4-thienyl-thiazoles.

A common application of the Hantzsch synthesis is the preparation of 2-aminothiazole derivatives, which are valuable intermediates in drug discovery.[1] This is achieved by reacting a thienyl α-haloketone with thiourea.

Table 1: Synthesis of 2-Amino-4-arylthiazoles via Hantzsch Synthesis

Entry4-Aryl GroupReaction TimeYield (%)Reference
1Phenyl15 min95[2]
24-Methoxyphenyl15 min94[2]
34-Chlorophenyl20 min96[5]
44-Bromophenyl20 min95[5]

Experimental Protocol: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole [1][6]

  • In a round bottom flask, combine 1-bromo-2-phenylethan-1-one (1 mmol) and thiourea (1.2 mmol).

  • Add ethanol (5 mL) to the mixture.

  • The reaction mixture is then stirred at room temperature or heated to reflux (e.g., 78 °C) and the progress is monitored by thin-layer chromatography.[1]

  • Upon completion, the reaction mixture is cooled and poured over crushed ice or a solution of sodium carbonate to precipitate the product.[1][6]

  • The solid product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

By substituting thiourea with a corresponding thioamide, various alkyl or aryl groups can be introduced at the 2-position of the thiazole ring.

Table 2: Synthesis of 2-Methyl-4-arylthiazoles via Hantzsch Synthesis

Entry4-Aryl GroupReaction TimeYield (%)Reference
1Phenyl15 min93[2]
24-Methoxyphenyl15 min92[2]
34-Phenoxyphenyl15 min90[2]

Experimental Protocol: Synthesis of 2-Methyl-4-phenylthiazole [2]

  • A mixture of 2-bromo-1-phenylethanone (1 mmol), thioacetamide (1.2 mmol), and a catalytic amount of tetrabutylammonium hexafluorophosphate (10 mol%) is stirred in methanol (5 mL) at room temperature.

  • The reaction progress is monitored by TLC.

  • After completion (typically within 15 minutes), the mixture is filtered.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired product.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides an alternative route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates.[7] While this method primarily yields 5-aminothiazoles, it is a notable pathway in thiazole chemistry.

Cook_Heilbron Alpha_aminonitrile α-Aminonitrile Intermediate Thioacylamino acetonitrile Alpha_aminonitrile->Intermediate CS2 Carbon Disulfide / Dithioacid CS2->Intermediate Thiazole 5-Amino-2-mercaptothiazole Intermediate->Thiazole Intramolecular Cyclization

Caption: General workflow for the Cook-Heilbron synthesis of 5-aminothiazoles.

Post-Synthetic Modification: Suzuki-Miyaura Cross-Coupling

For the synthesis of 2-aryl-4-thienyl-thiazoles, Suzuki-Miyaura cross-coupling offers a powerful and versatile strategy. This palladium-catalyzed reaction couples a halo-thiazole intermediate with a boronic acid or ester.[8][9] This approach is particularly useful for creating libraries of compounds with diverse aryl substituents at the 2-position.

Suzuki_Coupling Halo_Thiazole 2-Halo-4-thienyl-thiazole Catalyst Pd Catalyst + Base Halo_Thiazole->Catalyst Boronic_Acid Aryl Boronic Acid Boronic_Acid->Catalyst Coupled_Product 2-Aryl-4-thienyl-thiazole Catalyst->Coupled_Product Cross-Coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling to form 2-aryl-4-thienyl-thiazoles.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Halothiazoles [8][10]

  • To a dry reaction vessel, add the 2-halo-4-thienyl-thiazole (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl2 or Pd2(dba)3, 1-5 mol%), and a base (e.g., K2CO3 or KF, 2.0-3.0 eq).

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • Anhydrous solvent (e.g., dioxane, DMF, or toluene) is added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (2-24 hours), with progress monitored by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel.

Conclusion

The synthesis of 2-substituted-4-thienyl-thiazoles is a well-established field with a variety of reliable methods available to researchers. The Hantzsch synthesis remains the most direct and versatile approach for the initial construction of the thiazole ring. For further diversification, particularly for the introduction of aryl substituents at the 2-position, the Suzuki-Miyaura cross-coupling reaction is an invaluable tool. The choice of synthetic route will ultimately depend on the desired substitution pattern and the availability of starting materials. This guide provides the fundamental knowledge and practical protocols to enable the efficient synthesis of this important class of heterocyclic compounds.

References

The Thienyl-Thiazole Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The confluence of thiophene and thiazole rings has given rise to the thienyl-thiazole scaffold, a heterocyclic framework that has garnered significant attention in medicinal chemistry. This core structure has proven to be a privileged motif, serving as the foundation for a diverse array of pharmacologically active compounds. The unique electronic properties and structural rigidity of the thienyl-thiazole backbone allow for precise interactions with various biological targets, leading to a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological relevance of the thienyl-thiazole scaffold, with a focus on its anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. Detailed experimental protocols for key biological assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this promising area.

Pharmacological Activities and Quantitative Data

The thienyl-thiazole scaffold has been extensively explored for its potential in treating a range of diseases. The following tables summarize the quantitative data for various thienyl-thiazole derivatives, highlighting their potency in different therapeutic areas.

Anticancer Activity

Thienyl-thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key kinases and signaling pathways crucial for cancer cell proliferation and survival.

Compound IDCancer Cell LineIC50 (µM)Target(s)Reference
1 MCF-7 (Breast)5.8 ± 0.4EGFR, VEGFR-2
1 HepG-2 (Liver)8.2 ± 0.6EGFR, VEGFR-2
3c MCF-7 (Breast)3.1 ± 0.2EGFR, VEGFR-2, BRAFV600E
3c HepG-2 (Liver)4.5 ± 0.3EGFR, VEGFR-2, BRAFV600E
4c MCF-7 (Breast)2.57 ± 0.16VEGFR-2[1]
4c HepG2 (Liver)7.26 ± 0.44VEGFR-2[1]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Thienyl-thiazole derivatives have shown promising activity against a range of bacteria and fungi.[2]

Compound IDMicroorganismMIC (µg/mL)Reference
11 (amino substituted) Staphylococcus aureus6.25 - 12.5[2]
11 (amino substituted) Escherichia coli6.25 - 12.5[2]
11 (8-quinolinyl substituted) Aspergillus fumigatus6.25 - 12.5[2]
11 (8-quinolinyl substituted) Candida albicans6.25 - 12.5[2]
43 Aspergillus fumigatus0.03[2]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Thienyl-thiazole derivatives have been investigated for their ability to modulate key inflammatory pathways, such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Compound IDEnzyme/TargetIC50 (µM)Reference
CX-32 COX-2Not specified, but significant inhibition[3]
CX-35 COX-2Not specified, but significant inhibition[3]
12 5-LOX0.060[4]
29 5-LOX0.056[4]
29 DNase I< 200[4]
Neuroprotective Activity

Neurodegenerative diseases like Alzheimer's pose a significant challenge to global health. The thienyl-thiazole scaffold has been explored for its potential to inhibit enzymes implicated in the pathology of these diseases and to modulate neuronal signaling.

Compound IDTargetIC50 (µM)Reference
TC-2 AMPA Receptor (GluA2)3.02[5]
Amine-containing thiazole Acetylcholinesterase (AChE)0.009[6]
Amine-containing thiazole Butyrylcholinesterase (BuChE)0.646[6]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments used to evaluate the pharmacological relevance of the thienyl-thiazole scaffold.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Materials:

  • Thienyl-thiazole derivative (test compound)

  • Cancer cell line of interest (e.g., MCF-7, HepG-2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][10][11][12][13]

Materials:

  • Thienyl-thiazole derivative (test compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a two-fold serial dilution of the test compound in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory response.[4][14][15][16][17]

Materials:

  • Thienyl-thiazole derivative (test compound)

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer

  • Fluorometric or colorimetric detection reagent

  • 96-well plate

  • Microplate reader

Procedure:

  • Add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations to the wells of a 96-well plate.

  • Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the production of prostaglandin E2 (PGE2) or another product using a suitable detection method (e.g., ELISA, fluorescence).

  • Calculate the percentage of inhibition and determine the IC50 value.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[1][18][19][20]

Materials:

  • Thienyl-thiazole derivative (test compound)

  • Apoptosis-induced cells (e.g., cancer cells treated with an apoptosis-inducing agent)

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Treat cells with the test compound for a specified period to induce apoptosis.

  • Lyse the cells to release the cellular contents, including caspases.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate to each well.

  • Incubate the plate at 37°C.

  • Measure the absorbance or fluorescence of the cleaved substrate at the appropriate wavelength.

  • Determine the fold increase in caspase-3 activity compared to untreated cells.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which thienyl-thiazole derivatives exert their effects is crucial for rational drug design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by these compounds.

EGFR_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 Dimerization & Autophosphorylation EGFR->P1 VEGFR2->P1 ThienylThiazole Thienyl-Thiazole Derivative ThienylThiazole->P1 RAS RAS P1->RAS PI3K PI3K P1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR and VEGFR-2 Signaling Pathway Inhibition.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs ThienylThiazole Thienyl-Thiazole Derivative ThienylThiazole->COX ThienylThiazole->LOX

Arachidonic Acid Pathway and Inflammation.

Apoptosis_Pathway ApoptoticStimuli Apoptotic Stimuli (e.g., Drug Treatment) BaxBak Bax/Bak (Pro-apoptotic) ApoptoticStimuli->BaxBak Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->BaxBak Mitochondrion Mitochondrion BaxBak->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ThienylThiazole Thienyl-Thiazole Derivative ThienylThiazole->Bcl2 Inhibition

Bcl-2 Mediated Apoptosis Pathway.

Experimental_Workflow Start Start: Compound Synthesis (Thienyl-Thiazole Derivative) InVitro In Vitro Assays Start->InVitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) InVitro->Antimicrobial AntiInflammatory Anti-inflammatory Assay (e.g., COX/LOX) InVitro->AntiInflammatory Neuroprotection Neuroprotection Assay (e.g., AChE) InVitro->Neuroprotection DataAnalysis Data Analysis (IC50 / MIC Determination) Cytotoxicity->DataAnalysis Antimicrobial->DataAnalysis AntiInflammatory->DataAnalysis Neuroprotection->DataAnalysis Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) DataAnalysis->Mechanism LeadOptimization Lead Optimization Mechanism->LeadOptimization End End: Preclinical Development LeadOptimization->End

General Experimental Workflow for Drug Discovery.

Conclusion

The thienyl-thiazole scaffold represents a highly versatile and pharmacologically relevant core for the development of new therapeutic agents. Its derivatives have demonstrated potent activities across a range of diseases, including cancer, microbial infections, inflammatory disorders, and neurodegenerative conditions. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon, fostering innovation and accelerating the discovery of novel thienyl-thiazole-based drugs. Further exploration of structure-activity relationships and optimization of lead compounds will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.

References

An In-depth Technical Guide to 2-Methyl-4-(2-thienyl)-1,3-thiazole: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological significance of the heterocyclic compound 2-Methyl-4-(2-thienyl)-1,3-thiazole. While specific historical discovery details for this particular molecule are not extensively documented in readily available literature, its structural motif is a classic example of a substituted thiazole, a class of compounds of significant interest in medicinal chemistry.

Core Compound Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in a research setting.

PropertyValueSource
CAS Number 21036-67-9[1]
Molecular Formula C₈H₇NS₂[1]
Molecular Weight 181.28 g/mol
Physical Form Pale yellow solid
Predicted pKa 2.50 ± 0.10[1]
Purity Typically ≥95%[2]
Storage Temperature Room temperature
InChI Key HILMKDNBZMYHDJ-UHFFFAOYSA-N

Synthesis and Discovery

The discovery of this compound is not marked by a singular, seminal publication but rather is understood through the broader history of thiazole synthesis. The most probable and widely adopted method for the synthesis of this and similar 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887.[3] This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide.[4][5]

For the specific synthesis of this compound, the logical precursors would be 2-bromo-1-(thiophen-2-yl)ethan-1-one and thioacetamide .

Experimental Protocol: Hantzsch Thiazole Synthesis

The following is a detailed, generalized experimental protocol for the synthesis of this compound based on the principles of the Hantzsch synthesis.[4]

Materials:

  • 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.0 eq)

  • Thioacetamide (1.2 eq)

  • Ethanol (or a similar suitable solvent like methanol)

  • Sodium carbonate solution (5%)

  • Stir bar

  • Round-bottom flask or scintillation vial

  • Heating mantle or hot plate with stirring capabilities

  • Condenser (if refluxing for an extended period)

  • Buchner funnel and filter flask

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, combine 2-bromo-1-(thiophen-2-yl)ethan-1-one (1.0 equivalent) and thioacetamide (1.2 equivalents).

  • Add ethanol as the solvent and a magnetic stir bar.

  • Heat the mixture with stirring. A typical temperature would be the reflux temperature of the solvent (for ethanol, approximately 78 °C).

  • The reaction is typically allowed to proceed for 30 minutes to several hours. Progress can be monitored by TLC.[4]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled solution is then poured into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.[6]

  • The resulting precipitate, this compound, is collected by vacuum filtration using a Buchner funnel.

  • The collected solid is washed with water to remove any remaining salts.

  • The product is then dried. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Characterization:

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Hantzsch_Thiazole_Synthesis alpha_haloketone 2-bromo-1-(thiophen-2-yl)ethan-1-one intermediate Cyclocondensation Intermediate alpha_haloketone->intermediate Reacts with thioamide Thioacetamide thioamide->intermediate solvent Ethanol solvent->intermediate heat Heat (Reflux) heat->intermediate product This compound intermediate->product neutralization Neutralization (Na2CO3) product->neutralization isolation Filtration & Drying neutralization->isolation

Caption: Workflow for the Hantzsch synthesis of this compound.

Biological Activity and Potential Applications

While specific biological studies on this compound are not extensively reported, the thiazole scaffold is a well-established pharmacophore in drug discovery.[7][8][9][10] Derivatives of thiazole have demonstrated a wide range of pharmacological activities, suggesting potential areas of investigation for this compound.

General Biological Activities of Thiazole Derivatives:

  • Anticancer Activity: Many thiazole-containing compounds have been investigated for their potential as anticancer agents.[7][8] Some derivatives have been shown to act as inhibitors of key enzymes in cancer signaling pathways, such as VEGFR-2, which is involved in angiogenesis.[11]

  • Antimicrobial Activity: The thiazole ring is a core component of some antibiotics and has been incorporated into numerous synthetic compounds with antibacterial and antifungal properties.[9]

  • Anti-inflammatory Activity: Certain thiazole derivatives have shown potential as anti-inflammatory agents, possibly through the inhibition of enzymes like cyclooxygenase (COX).[11]

  • Other Activities: Thiazole derivatives have also been explored for their potential as antiviral, anthelmintic, and anticonvulsant agents.[7][9][10]

Given the prevalence of these activities within the thiazole class, this compound represents a candidate for screening in these and other therapeutic areas. The presence of the thiophene ring may also influence its biological profile.

Future Directions

The lack of specific biological data for this compound highlights an opportunity for further research. Future studies could focus on:

  • Biological Screening: Evaluating the compound's activity in a broad range of assays, including anticancer, antimicrobial, and anti-inflammatory screens.

  • Mechanism of Action Studies: If activity is identified, subsequent research could elucidate the specific molecular targets and signaling pathways involved.

  • Analogue Synthesis: The synthesis of derivatives of this compound could lead to the discovery of compounds with enhanced potency and selectivity.

References

Methodological & Application

Protocol for the Hantzsch Synthesis of 2-Methyl-4-(2-thienyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, found in a wide array of pharmacologically active compounds. The Hantzsch thiazole synthesis is a classical and versatile method for the construction of this heterocyclic system, typically involving the condensation of an α-haloketone with a thioamide. This application note provides a detailed protocol for the synthesis of 2-Methyl-4-(2-thienyl)-1,3-thiazole, a molecule of interest for further functionalization in drug discovery programs. The synthesis proceeds via the reaction of thioacetamide with 2-bromo-1-(thiophen-2-yl)ethan-1-one.

Reaction Scheme

The synthesis of this compound is achieved through the Hantzsch condensation reaction as depicted below:

Figure 1: Hantzsch synthesis of this compound

Experimental Protocol

This protocol is adapted from established Hantzsch synthesis procedures for analogous thiazole derivatives.[1]

Materials and Equipment

  • 2-bromo-1-(thiophen-2-yl)ethan-1-one

  • Thioacetamide

  • Dimethylformamide (DMF)

  • Deionized water

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filtration flask

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(thiophen-2-yl)ethan-1-one (1 equivalent) and thioacetamide (1 equivalent) in a minimal amount of dimethylformamide (DMF).

  • Reaction: Stir the resulting mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. For a similar synthesis of a substituted aminophenyl thiazole, a reaction time of 24 hours was reported.[1]

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing deionized water.

  • Basification and Precipitation: Make the aqueous solution alkaline by the dropwise addition of a 10% aqueous sodium hydroxide solution until a precipitate is formed.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filtered solid with copious amounts of deionized water to remove any residual DMF and inorganic salts.

  • Drying: Dry the purified product, this compound, thoroughly.

Data Presentation

The following table summarizes the key quantitative data for the synthesized this compound.

ParameterValue
Molecular Formula C₈H₇NS₂
Molecular Weight 181.28 g/mol
Physical State Solid
Melting Point Not explicitly reported in search results
Yield Not explicitly reported in search results
¹H NMR Predicted data available
¹³C NMR Predicted data available
IR Spectrum Not explicitly reported in search results

Note: Specific experimental values for melting point, yield, and detailed spectroscopic data were not found in the performed search. Predicted NMR data is available in chemical databases.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Hantzsch_Synthesis_Workflow A Reactants (2-bromo-1-(thiophen-2-yl)ethan-1-one, Thioacetamide, DMF) B Reaction (Room Temperature Stirring) A->B Step 1 C Work-up (Pour into Water) B->C Step 2 D Precipitation (Add 10% NaOH) C->D Step 3 E Isolation (Filtration) D->E Step 4 F Purification (Wash with Water) E->F Step 5 G Final Product (this compound) F->G Step 6

Caption: Workflow for the Hantzsch synthesis of this compound.

Signaling Pathway of the Hantzsch Thiazole Synthesis

The following diagram illustrates the mechanistic pathway of the Hantzsch thiazole synthesis.

Hantzsch_Mechanism Start α-Haloketone + Thioamide Intermediate1 S-Alkylation (SN2 Reaction) Start->Intermediate1 Intermediate2 Thioimidate Intermediate Intermediate1->Intermediate2 Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Intermediate4 Hemiaminal-like Intermediate Intermediate3->Intermediate4 Dehydration Dehydration Intermediate4->Dehydration Product Thiazole Dehydration->Product

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.

References

Application Notes and Protocols for High-Throughput Screening of 2-Methyl-4-(2-thienyl)-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-based compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs. The 2-Methyl-4-(2-thienyl)-1,3-thiazole scaffold, in particular, represents a promising area for drug discovery due to its structural similarity to compounds with known biological activities, including anticancer and kinase inhibition properties. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such derivatives to identify promising lead compounds.

These application notes provide detailed protocols for HTS assays suitable for the screening of this compound derivatives. The focus is on two primary areas of application: cytotoxicity against cancer cell lines and inhibition of protein kinases, which are frequent targets for this class of compounds.

Data Presentation: Biological Activity of Thienyl-Thiazole and Related Derivatives

The following tables summarize the biological activity of various thiazole derivatives from published studies, providing a reference for the potential efficacy of novel this compound analogs.

Table 1: Cytotoxicity of Thiazole Derivatives in Cancer Cell Lines

Compound ClassCell LineAssay TypeIC50 (µM)Reference
Arylidene-hydrazinyl-thiazolesBxPC-3 (Pancreatic)MTT1.69 - 2.2[1]
Arylidene-hydrazinyl-thiazolesMOLT-4 (Leukemia)MTT30.08 - 33.30[1]
Arylidene-hydrazinyl-thiazolesMCF-7 (Breast)MTT44.40 - 47.63[1]
2-Hydrazinyl-thiazole derivativesMCF-7 (Breast)MTT2.57[2][3]
2-Hydrazinyl-thiazole derivativesHepG2 (Liver)MTT7.26[2][3]
Phenylthiazolyl derivativesMDA-MB-231 (Breast)MTT1.21[4]
Hydrazinyl-thiazole derivativesC6 (Glioma)MTT3.83[5]
Hydrazinyl-thiazole derivativesA549 (Lung)MTT12.0[5]

Table 2: Kinase Inhibitory Activity of Thiazole Derivatives

Compound ClassTarget KinaseAssay TypeIC50 (µM)Reference
Imidazo[2,1-b]thiazole derivativesEGFRKinase Assay0.122[6]
Imidazo[2,1-b]thiazole derivativesHER2Kinase Assay0.078[6]
Imidazo[2,1-b]thiazole derivativesDHFREnzyme Assay0.123[6]
Phenylthiazolyl derivativesVEGFR-2Kinase Assay- (Good Inhibition)[4]
Hydrazinyl-thiazole derivativesAktEnzyme Assay- (Significant Inhibition)[5]

Experimental Workflows and Signaling Pathways

A logical workflow is crucial for an efficient HTS campaign. The diagram below illustrates a typical screening cascade, starting from a primary screen to identify hits, followed by secondary and orthogonal assays to confirm activity and elucidate the mechanism of action.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Mechanism of Action Primary_Screen Primary HTS (e.g., Cell Viability @ 10 µM) Dose_Response Dose-Response (IC50 Determination) Primary_Screen->Dose_Response Active Compounds ('Hits') Orthogonal_Assay Orthogonal Assay (e.g., LDH or ATP-based) Dose_Response->Orthogonal_Assay Confirmed Hits Kinase_Assay Biochemical Kinase Assay (e.g., TR-FRET) Orthogonal_Assay->Kinase_Assay Verified Cytotoxic Hits Apoptosis_Assay Apoptosis Assay (e.g., Caspase 3/7) Kinase_Assay->Apoptosis_Assay Confirmed Kinase Inhibitors

Caption: A typical HTS workflow for hit identification and validation.

Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases. These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. The diagram below depicts a simplified kinase signaling cascade that is often dysregulated in cancer.

Kinase_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth_Factor->Receptor Binds Pathway Downstream Kinase Cascade (e.g., PI3K/Akt) Receptor->Pathway Activates Transcription Transcription Factors Pathway->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes Inhibitor 2-Methyl-4-(2-thienyl) -1,3-thiazole Derivative Inhibitor->Receptor Inhibits Inhibitor->Pathway Inhibits

Caption: Simplified kinase signaling pathway targeted by inhibitors.

Experimental Protocols

Protocol 1: Cell-Based Cytotoxicity HTS Assay (MTT Assay)

Objective: To identify this compound derivatives that reduce the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HepG2)[2]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)[7]

  • DMSO

  • Test compounds dissolved in DMSO (10 mM stock)

  • Positive control (e.g., Staurosporine)

  • 384-well, clear-bottom, tissue culture-treated plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 1 x 10^5 cells/mL in complete growth medium.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Addition:

    • Prepare a compound plate by diluting the 10 mM stock of this compound derivatives to an intermediate concentration in assay medium.

    • Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer approximately 40 nL of compound solution to the cell plate to achieve a final concentration of 10 µM.

    • Include wells with DMSO only (negative control) and a positive control (e.g., Staurosporine at 1 µM).

  • Incubation:

    • Return the plates to the incubator for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • After incubation, add 50 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each well relative to the DMSO control:

      • % Viability = (Abs_compound / Abs_DMSO) * 100

    • Calculate the Z'-factor to assess assay quality:

      • Z' = 1 - [(3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|]

      • A Z' factor > 0.5 is considered excellent for HTS.

Protocol 2: Biochemical Kinase HTS Assay (TR-FRET)

Objective: To identify this compound derivatives that directly inhibit the activity of a target protein kinase (e.g., VEGFR-2, Akt).

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for HTS.[8] The assay measures the phosphorylation of a biotinylated substrate by a kinase. A Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody serves as the donor, and streptavidin-conjugated XL665 (SA-XL665) bound to the biotinylated substrate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.[9]

Materials:

  • Target kinase (e.g., recombinant human VEGFR-2)

  • Biotinylated peptide substrate

  • ATP

  • HTS Kinase Buffer

  • Eu3+-labeled anti-phospho-specific antibody

  • Streptavidin-XL665 (SA-XL665)

  • EDTA (for stopping the reaction)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Sorafenib for VEGFR-2)

  • 384-well low-volume black plates

  • Acoustic liquid handler

  • TR-FRET-compatible microplate reader

Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20-50 nL of each test compound solution into the wells of a 384-well plate to achieve a final screening concentration (e.g., 10 µM).

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition:

    • Prepare a mixture of the kinase and the biotinylated substrate in Kinase Buffer.

    • Dispense 5 µL of this mixture into each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare an ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Add 5 µL of the ATP solution to each well to start the reaction.

  • Reaction Incubation:

    • Incubate the plate for 60-90 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection:

    • Prepare the detection mix containing the Eu3+-labeled antibody and SA-XL665 in detection buffer with EDTA to stop the kinase reaction.

    • Add 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET reader, measuring emissions at 620 nm (donor) and 665 nm (acceptor) after a 50-100 µs delay.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 620 nm) * 10,000.

    • Calculate the percent inhibition for each compound:

      • % Inhibition = 100 * [1 - ((Ratio_compound - Ratio_neg) / (Ratio_pos - Ratio_neg))]

    • Determine the Z'-factor to validate the assay performance.

References

Application Notes and Protocols for Determining the Cytotoxicity of 2-Methyl-4-(2-thienyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potential anticancer properties.[1][2][3] The compound 2-Methyl-4-(2-thienyl)-1,3-thiazole, featuring both a thiazole and a thiophene moiety, represents a candidate for cytotoxic evaluation. This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using standard cell-based assays. The primary assays described are the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.

Thiazole-containing compounds have been shown to induce cytotoxicity through various mechanisms, often leading to programmed cell death, or apoptosis.[1] Key mechanisms include the disruption of mitochondrial function, activation of caspases (critical enzymes in the apoptotic cascade), and induction of cell cycle arrest.[1] Therefore, a multi-assay approach is recommended to comprehensively evaluate the cytotoxic potential and elucidate the mechanism of action of this compound.

I. Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active cells.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7, A549, or HepG2) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed a level toxic to the cells (typically ≤ 0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization of Formazan:

    • After incubation, carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

    • Mix thoroughly by gentle shaking or pipetting.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation: MTT Assay
Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Vehicle Control)[Value]100
Concentration 1[Value][Value]
Concentration 2[Value][Value]
Concentration 3[Value][Value]
Concentration 4[Value][Value]
Concentration 5[Value][Value]
Positive Control (e.g., Doxorubicin)[Value][Value]

Calculation of % Cell Viability: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

II. Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis and cytotoxicity.[7]

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1 and 2).

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercially available LDH cytotoxicity assay kit.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[8]

Data Presentation: LDH Assay
Concentration of this compound (µM)Absorbance at 490 nm (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)[Value]0
Concentration 1[Value][Value]
Concentration 2[Value][Value]
Concentration 3[Value][Value]
Concentration 4[Value][Value]
Concentration 5[Value][Value]
Maximum LDH Release Control (Lysis Buffer)[Value]100

Calculation of % Cytotoxicity: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

  • Experimental LDH release: LDH activity in the supernatant of cells treated with the test compound.

  • Spontaneous LDH release: LDH activity in the supernatant of untreated cells (vehicle control).

  • Maximum LDH release: LDH activity in the supernatant of cells treated with a lysis buffer (provided in the kit).

III. Apoptosis Detection: Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]

Experimental Protocol: Annexin V/PI Assay
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with various concentrations of this compound for the desired time period.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

Data Presentation: Annexin V/PI Assay
Treatment Group% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control[Value][Value][Value]
Concentration 1[Value][Value][Value]
Concentration 2[Value][Value][Value]
Concentration 3[Value][Value][Value]
Positive Control[Value][Value][Value]

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cluster_results Results cell_culture Seed Cancer Cells in Plates treatment Treat with this compound cell_culture->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt Incubate & Add MTT ldh LDH Assay (Membrane Integrity) treatment->ldh Collect Supernatant apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis Harvest & Stain Cells mtt_read Measure Absorbance (570nm) mtt->mtt_read ldh_read Measure Absorbance (490nm) ldh->ldh_read flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry viability Cell Viability Curve (IC50) mtt_read->viability cytotoxicity % Cytotoxicity ldh_read->cytotoxicity apoptosis_results Apoptosis Quadrants flow_cytometry->apoptosis_results apoptosis_pathway cluster_cell Cancer Cell compound This compound mitochondrion Mitochondrion compound->mitochondrion Induces Stress caspase9 Caspase-9 mitochondrion->caspase9 Cytochrome c release caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

References

Application Note: High-Throughput Screening of Thienyl-Thiazole Compounds for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] The thienyl-thiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of serine/threonine and tyrosine kinases.[1][2][3][4] This application note provides a detailed protocol for a robust and sensitive in vitro kinase inhibition assay using the ADP-Glo™ Kinase Assay platform, suitable for the high-throughput screening and profiling of thienyl-thiazole compounds. The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[5][6][7][8]

Signaling Pathway Context: VEGFR Inhibition

Many thienyl-thiazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key tyrosine kinase involved in angiogenesis.[3][4][9] Inhibition of the VEGFR signaling cascade is a clinically validated strategy in oncology.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR:f0 Binding & Dimerization PLCg PLCγ VEGFR:f2->PLCg Phosphorylation (Activation) Ras Ras VEGFR:f2->Ras Activation PIP2 PIP2 PLCg->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activation Proliferation Cell Proliferation, Angiogenesis, Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Gene Expression ThienylThiazole Thienyl-Thiazole Compound ThienylThiazole->VEGFR:f2 Inhibition

Caption: VEGFR signaling pathway and point of inhibition.

Experimental Workflow

The following diagram outlines the major steps in the kinase inhibition assay protocol.

Kinase_Assay_Workflow A 1. Reagent Preparation (Kinase, Substrate, ATP, Thienyl-Thiazole Compounds) B 2. Compound Dispensing (Serial Dilutions) A->B C 3. Kinase Reaction (Incubate Compound + Kinase, then add Substrate/ATP) B->C D 4. Reaction Termination & ATP Depletion (Add ADP-Glo™ Reagent) C->D E 5. ADP to ATP Conversion & Signal Generation (Add Kinase Detection Reagent) D->E F 6. Luminescence Reading (Plate Reader) E->F G 7. Data Analysis (Calculate % Inhibition, IC50) F->G

Caption: General workflow for the ADP-Glo™ kinase inhibition assay.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format and can be used to determine the half-maximal inhibitory concentration (IC50) of thienyl-thiazole compounds against a target kinase.

Materials and Reagents:

  • Kinase: Recombinant kinase of interest (e.g., VEGFR2, EGFR, BRAF).

  • Kinase Substrate: Appropriate peptide or protein substrate for the chosen kinase.

  • Thienyl-Thiazole Compounds: Stock solutions in 100% DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega):

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP

  • Kinase Buffer: Buffer composition will be kinase-specific. A generic buffer can be 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, and 0.1 mg/mL BSA.

  • Plates: White, opaque 384-well assay plates.

  • Equipment: Multichannel pipettes, plate shaker, and a luminometer.

Protocol Steps:

  • Compound Preparation:

    • Prepare serial dilutions of the thienyl-thiazole compounds in 100% DMSO.

    • Transfer a small volume (e.g., 50 nL) of the serially diluted compounds to the 384-well assay plates. Include DMSO-only wells for 0% inhibition (high signal) controls and wells without kinase for 100% inhibition (background) controls.

  • Kinase Reaction (5 µL volume):

    • Prepare a 2X kinase/buffer solution.

    • Add 2.5 µL of the 2X kinase solution to each well containing the test compounds and controls.

    • Incubate the plate for 15-30 minutes at room temperature to allow the compounds to interact with the kinase.

    • Prepare a 2X substrate/ATP solution in kinase buffer. The optimal ATP concentration is typically at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes). The incubation time may need to be optimized based on the kinase's activity.

  • Reaction Termination and ATP Depletion:

    • Equilibrate the ADP-Glo™ Reagent to room temperature.

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6][7][8]

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate at room temperature for 40 minutes.[6][10]

  • ADP to ATP Conversion and Signal Detection:

    • Equilibrate the Kinase Detection Reagent to room temperature.

    • Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides luciferase and luciferin to produce a luminescent signal.[6][7]

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[6][8]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate Percent Inhibition:

    • The percentage of kinase inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_high_signal - RLU_background))

    • Where:

      • RLU_compound is the relative light units from the well with the test compound.

      • RLU_background is the average RLU from the wells without kinase.

      • RLU_high_signal is the average RLU from the DMSO-only (0% inhibition) wells.

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Presentation

The inhibitory activities of a series of thienyl-thiazole compounds are summarized in the table below. IC50 values were determined against three different kinases to assess both potency and selectivity.

Compound IDTarget KinaseIC50 (nM)
TT-001 VEGFR215.2
EGFR250.6
BRAF V600E>10,000
TT-002 VEGFR28.9
EGFR150.3
BRAF V600E>10,000
TT-003 VEGFR2112.5
EGFR89.7
BRAF V600E25.4
Staurosporine VEGFR25.1
(Control)EGFR6.8
BRAF V600E12.3

Note: The data presented in this table is for illustrative purposes only.

Alternative Assay Platforms

While this note details the ADP-Glo™ assay, other platforms are also suitable for screening thienyl-thiazole compounds. These include:

  • Z'-LYTE™ Kinase Assay: A Fluorescence Resonance Energy Transfer (FRET)-based method that measures kinase activity by the differential cleavage of a phosphorylated versus a non-phosphorylated peptide substrate by a site-specific protease.[11][12][13]

  • LanthaScreen™ TR-FRET Kinase Assay: A time-resolved FRET (TR-FRET) assay that uses a terbium-labeled antibody to detect the phosphorylation of a fluorescein-labeled substrate.[14][15][16][17]

The choice of assay will depend on the specific kinase, available instrumentation, and the desired throughput. The fundamental principles of compound handling, serial dilution, and data analysis remain consistent across these platforms.

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of 2-Methyl-4-(2-thienyl)-1,3-thiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the antimicrobial susceptibility of novel 2-Methyl-4-(2-thienyl)-1,3-thiazole analogs. The included protocols and data are intended to guide researchers in the evaluation of this promising class of potential antimicrobial agents.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Thiazole derivatives, particularly those incorporating a thienyl moiety, have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] This document outlines the standardized protocols for determining the in vitro efficacy of this compound analogs against a panel of clinically relevant microorganisms.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency, defined as the lowest concentration that inhibits the visible growth of a microorganism.[4] The following tables summarize the reported MIC values for various 2-thienyl-1,3-thiazole analogs against selected bacterial and fungal strains. It is important to note that direct comparison between studies may be limited due to variations in tested microbial strains and specific analog structures.

Table 1: Antibacterial Activity of 2-Thienyl Substituted Thiazole Analogs (MIC in µg/mL)

Compound/AnalogStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
2-Phenylacetamido-thiazole derivative (Compound 16)1.56 - 6.251.56 - 6.251.56 - 6.251.56 - 6.25[1]
2,5-dichloro thienyl-substituted thiazole (amino substituted)6.25 - 12.5-6.25 - 12.56.25 - 12.5[1]
2,5-dichloro thienyl-substituted thiazole (8-quinolinyl substituted)6.25 - 12.5-6.25 - 12.56.25 - 12.5[1]
Thiophene derivative (Compound 13)3.125---[2]
Thiazole clubbed 1,3,4-oxadiazole (Compound 5c)See ReferenceSee ReferenceSee ReferenceSee Reference[5]
Thiazole clubbed 1,3,4-oxadiazole (Compound 5i)See ReferenceSee ReferenceSee ReferenceSee Reference[5]

Note: "-" indicates that data was not reported in the cited source.

Table 2: Antifungal Activity of 2-Thienyl Substituted Thiazole Analogs (MIC in µg/mL)

Compound/AnalogCandida albicansAspergillus nigerAspergillus fumigatusReference
2,5-dichloro thienyl-substituted thiazole (amino substituted)--6.25 - 12.5[1]
2,5-dichloro thienyl-substituted thiazole (8-quinolinyl substituted)--6.25 - 12.5[1]
4-(4-hydroxyphenyl)-2-methyl-1,3-thiazole derivative (Compound 12)-125 - 150-[6]
Thiazole 3--6.25[2]
Thiazole clubbed 1,3,4-oxadiazole (Compound 5f)See ReferenceSee ReferenceSee Reference[5]

Note: "-" indicates that data was not reported in the cited source.

Experimental Protocols

The following are detailed protocols for two standard and widely accepted methods for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required for specific strains

  • Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Reference antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound. b. Perform serial two-fold dilutions of the test compound in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: a. From a fresh culture, suspend several colonies in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. c. Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: a. Add 100 µL of the diluted inoculum to each well containing the compound dilutions, the positive control well, and the reference antimicrobial wells. b. The negative control well should receive 100 µL of sterile broth only.

  • Incubation: a. Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as required for fungi.

  • Reading the MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative method determines the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks

  • Test compounds (this compound analogs) at a known concentration

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: a. Prepare a standardized bacterial inoculum as described in the broth microdilution protocol.

  • Plate Inoculation: a. Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. b. Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Disk Application: a. Aseptically apply filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar. b. Gently press the disks with sterile forceps to ensure complete contact with the agar. c. Ensure disks are spaced far enough apart to prevent overlapping zones of inhibition.

  • Incubation: a. Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: a. After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. b. The size of the zone is indicative of the microorganism's susceptibility to the compound.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Thiazole Analogs inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Visually Inspect for Growth (Turbidity) incubate->read_mic determine_mic Determine MIC Value (Lowest Concentration with No Growth) read_mic->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Logical Relationship in Antimicrobial Susceptibility Testing

AST_Logic cluster_compound Test Compound cluster_organism Microorganism cluster_test Susceptibility Test cluster_result Outcome compound 2-Methyl-4-(2-thienyl) -1,3-thiazole Analog test Broth Microdilution or Disk Diffusion compound->test organism Bacterial or Fungal Strain organism->test result Inhibition of Growth (MIC or Zone of Inhibition) test->result

Caption: Core components of antimicrobial susceptibility testing.

References

Application Notes and Protocols: 2-Methyl-4-(2-thienyl)-1,3-thiazole as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the fluorescent properties of 2-Methyl-4-(2-thienyl)-1,3-thiazole is limited in publicly available literature. The following application notes and protocols are based on the known characteristics of structurally similar thiazole-based fluorescent probes. These guidelines are intended to serve as a starting point for research and will likely require optimization.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and unique photophysical properties. The thiazole nucleus is a key structural motif in various fluorescent probes due to its electron-rich nature and rigid structure, which can lead to high fluorescence quantum yields. These probes are often designed to exhibit changes in their fluorescence intensity or emission wavelength upon interaction with specific analytes, a phenomenon that can be harnessed for detection and imaging purposes. Mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET) are commonly employed in the design of thiazole-based "turn-on" or "turn-off" fluorescent sensors.[1]

This compound, with its combination of a thiazole core, a methyl group at the 2-position, and a thienyl group at the 4-position, presents a promising scaffold for the development of novel fluorescent probes. The thienyl group, a sulfur-containing aromatic ring, can further influence the electronic and photophysical properties of the molecule.

Synthesis and Physicochemical Properties

Synthesis: The synthesis of this compound can be achieved through established methods for thiazole ring formation. A common route is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. For this specific compound, the reaction would involve thioacetamide and a 2-haloacetylthiophene.

Physicochemical Properties: Basic information for this compound is as follows:

  • Molecular Formula: C₈H₇NS₂[2]

  • Molecular Weight: 181.28 g/mol [2]

  • Predicted pKa: 2.50 ± 0.10[2]

Postulated Photophysical Properties

The photophysical properties of this compound are not extensively documented. However, based on analogous compounds, particularly other 2-alkyl-4-aryl-thiazoles and 4-(thienyl)-thiazole derivatives, we can postulate its potential fluorescent characteristics. The introduction of a thienyl group at the 4-position is expected to influence the conjugation and electronic properties, likely resulting in absorption and emission in the UV-visible range.

Table 1: Photophysical Properties of Analogous Thiazole-Based Fluorescent Probes

Compound/Probe FamilyExcitation (nm)Emission (nm)Quantum Yield (Φ)Application
Thiazole Orange (TO) Derivatives~480-510~510-530Variable (low in solution, high when bound)Nucleic Acid Staining[3]
4,7-Di-2-thienyl-2,1,3-benzothiadiazole (T-BTD)~450-470~550-600Not specifiedOrganic Electronics, Solid-State Lighting[4][5]
Naphtho[2,3-d]thiazole-4,9-diones~390-400~430-530 (blue-green)0.10 - 0.17Antimicrobial Agents with Fluorescent Properties[6]
Thiazolo[5,4-d]thiazole DerivativesVariableOrange-red to blueNot specifiedSolid-State Photonics[7][8]

Potential Applications

Based on the known applications of similar thiazole-containing molecules, this compound could be explored as a fluorescent probe in the following areas:

Fluorescent Sensor for Metal Ions

Thiazole derivatives are excellent chelating agents for metal ions due to the presence of nitrogen and sulfur atoms.[9] The binding of a metal ion can restrict intramolecular rotation or modulate the electronic properties of the fluorophore, leading to a "turn-on" or "turn-off" fluorescent response.[9] This makes them promising candidates for the detection of various metal ions such as Zn²⁺, Cu²⁺, Hg²⁺, and Al³⁺.[10][11]

Metal_Ion_Sensing Probe This compound (Low Fluorescence) Metal_Ion Metal Ion (e.g., Zn²⁺) Probe->Metal_Ion + Complex Probe-Metal Ion Complex (High Fluorescence) Probe->Complex Binding Quenching Intramolecular Rotation/ Non-radiative Decay Probe->Quenching Emission Fluorescence Emission Complex->Emission

Caption: Postulated "turn-on" sensing mechanism for metal ion detection.
Bioimaging and Cellular Staining

The lipophilic nature of the thiazole and thienyl rings may allow this compound to permeate cell membranes, making it a candidate for live-cell imaging.[12] Thiazole-based probes, such as Thiazole Orange, are known to intercalate into nucleic acids, leading to a significant fluorescence enhancement.[13] While the specific intracellular targets of this compound are unknown, its potential for staining specific organelles or biomolecules warrants investigation.

Experimental Protocols

Note: These protocols are generalized and should be adapted and optimized for specific experimental conditions.

Protocol for Metal Ion Detection
  • Preparation of Stock Solution:

    • Dissolve this compound in a suitable organic solvent (e.g., DMSO, acetonitrile) to prepare a stock solution (e.g., 1-10 mM).

    • Store the stock solution at -20°C, protected from light.

  • Preparation of Working Solution:

    • Dilute the stock solution in an appropriate buffer (e.g., HEPES, PBS, pH 7.4) to the desired final concentration (typically 1-10 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid artifacts.

  • Fluorometric Titration:

    • To a cuvette containing the probe's working solution, add increasing concentrations of the metal ion of interest.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

    • Record the fluorescence emission spectrum at a predetermined excitation wavelength.

    • Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the binding affinity and detection limit.

  • Selectivity Assay:

    • Prepare solutions of the probe with various potentially interfering metal ions at concentrations significantly higher than the target ion.

    • Measure the fluorescence response to assess the selectivity of the probe.

Protocol for Live-Cell Imaging
  • Cell Culture:

    • Culture the desired cell line (e.g., HeLa, A549) in an appropriate medium in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells onto glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.

  • Probe Loading:

    • Prepare a working solution of this compound by diluting the stock solution in a serum-free cell culture medium to a final concentration (e.g., 1-10 µM).

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C.

  • Washing:

    • Remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh culture medium to remove any excess, unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filter sets (excitation and emission wavelengths to be determined based on the probe's spectral properties).

    • Acquire images and analyze the fluorescence intensity and localization within the cells using appropriate software (e.g., ImageJ/Fiji).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture & Seeding Probe_Loading Probe Incubation Cell_Culture->Probe_Loading Probe_Prep Probe Stock & Working Solution Probe_Prep->Probe_Loading Washing Wash to Remove Excess Probe Probe_Loading->Washing Imaging Fluorescence Microscopy Washing->Imaging Image_Analysis Image Processing & Quantification Imaging->Image_Analysis Data_Interpretation Data Interpretation Image_Analysis->Data_Interpretation

Caption: General experimental workflow for fluorescence microscopy.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

By providing these generalized protocols and background information, we hope to facilitate the exploration of this compound as a novel fluorescent probe in various research and development applications.

References

Application Note and Protocol: 1H and 13C NMR Analysis of 2-Methyl-4-(2-thienyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Data Presentation

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicity, coupling constants (J) in Hertz (Hz), and integration values for the 1H and 13C NMR spectra of 2-Methyl-4-(2-thienyl)-1,3-thiazole. These predictions are based on typical values for 2-methylthiazole and 2-substituted thiophene moieties.

Table 1: Predicted 1H NMR Data (500 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5' (Thiazole)~7.20s-1H
H-5" (Thiophene)~7.40ddJ = 5.0, 1.21H
H-3" (Thiophene)~7.25ddJ = 3.6, 1.21H
H-4" (Thiophene)~7.10ddJ = 5.0, 3.61H
-CH₃ (Methyl)~2.75s-3H

Table 2: Predicted 13C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-2' (Thiazole)~165
C-4' (Thiazole)~150
C-5' (Thiazole)~115
C-2" (Thiophene)~140
C-3" (Thiophene)~128
C-4" (Thiophene)~127
C-5" (Thiophene)~126
-CH₃ (Methyl)~19

Experimental Protocols

A general yet detailed methodology for acquiring high-quality 1H and 13C NMR spectra of small organic molecules like this compound is provided below.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

2.2. 1H NMR Spectrum Acquisition

  • Instrument Setup: Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): Typically 16 to 64 scans are sufficient for a 1H spectrum.

    • Receiver Gain (RG): Adjust the receiver gain to an appropriate level to avoid signal clipping.

    • Acquisition Time (AQ): Set to at least 3-4 seconds for good resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

  • Data Acquisition: Start the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

2.3. 13C NMR Spectrum Acquisition

  • Instrument Setup: The same sample can be used for 13C NMR acquisition.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

    • Receiver Gain (RG): Adjust as needed.

    • Acquisition Time (AQ): Typically around 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

  • Data Acquisition: Start the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

    • Identify the chemical shifts of the carbon signals.

Mandatory Visualizations

Diagram 1: Molecular Structure and Atom Numbering

2_Methyl_4_2_thienyl_1_3_thiazole cluster_thiazole Thiazole Ring cluster_thiophene Thiophene Ring C2_t C2' N3_t N3' C2_t->N3_t CH3 CH3 C2_t->CH3 C4_t C4' N3_t->C4_t C5_t C5' C4_t->C5_t C2_th C2'' C4_t->C2_th S1_t S1' C5_t->S1_t S1_t->C2_t C3_th C3'' C2_th->C3_th C4_th C4'' C3_th->C4_th C5_th C5'' C4_th->C5_th S1_th S1'' C5_th->S1_th S1_th->C2_th

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Diagram 2: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis arrow arrow weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim) transfer->setup acquire_H Acquire 1H Spectrum setup->acquire_H acquire_C Acquire 13C Spectrum setup->acquire_C ft_phase_cal_H 1H: FT, Phasing, Calibration acquire_H->ft_phase_cal_H ft_phase_cal_C 13C: FT, Phasing, Calibration acquire_C->ft_phase_cal_C integrate 1H: Integration ft_phase_cal_H->integrate analyze_H Analyze 1H: Chemical Shifts, Multiplicity, Coupling integrate->analyze_H analyze_C Analyze 13C: Chemical Shifts ft_phase_cal_C->analyze_C structure Structure Elucidation analyze_H->structure analyze_C->structure

Caption: Step-by-step workflow for the NMR analysis of organic compounds.

Application Notes and Protocols for the Scaled-Up Synthesis of 2-Methyl-4-(2-thienyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-Methyl-4-(2-thienyl)-1,3-thiazole, with a focus on scaling up the production for research and development purposes. The primary synthetic route discussed is the Hantzsch thiazole synthesis, a robust and widely utilized method for the preparation of thiazole derivatives. While a specific, publicly available scaled-up protocol for this particular molecule is limited, this guide offers a comprehensive laboratory-scale procedure and a representative scale-up protocol based on established chemical engineering principles. This document includes detailed experimental procedures, quantitative data from related syntheses, and a workflow diagram to facilitate a smooth transition from laboratory to pilot-scale production.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the established biological activities of the thiazole and thiophene scaffolds. Thiazole-containing compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. As research progresses from initial discovery to preclinical and clinical development, the need for larger quantities of the active pharmaceutical ingredient (API) necessitates the development of a scalable and efficient synthesis process.

The Hantzsch thiazole synthesis is the most common and direct method for the preparation of this class of compounds. This method involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of this compound, the key starting materials are 2-bromo-1-(thiophen-2-yl)ethanone and thioacetamide.

This document outlines the synthetic pathway and provides detailed protocols for both laboratory and pilot-scale production.

Synthetic Pathway

The synthesis of this compound is achieved through a one-pot Hantzsch thiazole synthesis. The reaction proceeds via the nucleophilic attack of the sulfur atom of thioacetamide on the α-carbon of 2-bromo-1-(thiophen-2-yl)ethanone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

General Reaction Scheme:

Data Presentation

While specific quantitative data for the scaled-up synthesis of this compound is not extensively reported in the public domain, the following table summarizes typical yields for Hantzsch thiazole syntheses of related compounds at a laboratory scale. This data provides a benchmark for expected efficiency.

α-HaloketoneThioamideSolventReaction ConditionsYield (%)Reference
2-BromoacetophenoneThioureaMethanolReflux, 2h99[1]
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMethanolMicrowave, 90°C, 30 min95[2]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEtOH/H₂OReflux with catalyst79-90[3]

Experimental Protocols

Laboratory-Scale Synthesis Protocol (1-10 g scale)

This protocol describes a typical laboratory procedure for the synthesis of this compound.

Materials:

  • 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq)

  • Thioacetamide (1.1 eq)

  • Ethanol (95%)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1-(thiophen-2-yl)ethanone (e.g., 5.0 g, 24.4 mmol).

  • Add thioacetamide (e.g., 2.0 g, 26.8 mmol) to the flask.

  • Add 100 mL of 95% ethanol as the solvent.

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of ethyl acetate.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any HBr formed) and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Representative Scale-Up Protocol (100-500 g scale)

This protocol is a representative procedure for the synthesis of this compound at a pilot scale. It is based on the laboratory procedure and incorporates considerations for larger scale production.

Equipment:

  • 10 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.

  • Addition funnel.

  • Receiving vessel.

  • Filtration unit (e.g., Nutsche filter).

  • Vacuum drying oven.

Materials:

  • 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq, e.g., 500 g, 2.44 mol)

  • Thioacetamide (1.1 eq, e.g., 200 g, 2.68 mol)

  • Ethanol (denatured, 5 L)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Charging the Reactor: Charge the 10 L reactor with 2-bromo-1-(thiophen-2-yl)ethanone (500 g) and thioacetamide (200 g).

  • Solvent Addition: Add 5 L of denatured ethanol to the reactor.

  • Reaction:

    • Start the overhead stirrer to ensure good mixing.

    • Heat the reactor contents to a gentle reflux (around 78-80 °C) using the heating jacket.

    • Maintain the reflux for 6-8 hours. Monitor the reaction by taking samples periodically for HPLC analysis to confirm the disappearance of the starting materials.

  • Solvent Removal:

    • Once the reaction is complete, cool the reactor contents to 40-50 °C.

    • Distill off the ethanol under reduced pressure.

  • Work-up:

    • Add 5 L of ethyl acetate to the reactor to dissolve the residue.

    • Transfer the solution to a suitable extraction vessel.

    • Wash the organic phase with 2 L of saturated sodium bicarbonate solution, followed by 2 L of brine.

    • Separate the aqueous layer.

  • Drying and Filtration:

    • Dry the organic layer with anhydrous sodium sulfate.

    • Filter the mixture to remove the drying agent.

  • Concentration and Isolation:

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by large-scale column chromatography.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point until a constant weight is achieved.

Visualization of the Synthesis Workflow

The following diagram illustrates the workflow for the scaled-up synthesis of this compound.

G Workflow for Scaled-Up Synthesis of this compound cluster_0 Raw Material Charging cluster_1 Reaction cluster_2 Downstream Processing cluster_3 Purification & Isolation start_materials 2-bromo-1-(thiophen-2-yl)ethanone Thioacetamide Ethanol reaction Hantzsch Thiazole Synthesis (Reflux, 6-8h) start_materials->reaction solvent_removal Solvent Removal (Distillation) reaction->solvent_removal workup Aqueous Work-up (Extraction & Washes) solvent_removal->workup drying Drying of Organic Phase workup->drying concentration Concentration drying->concentration purification Purification (Recrystallization or Chromatography) concentration->purification final_drying Final Product Drying purification->final_drying final_product This compound (API) final_drying->final_product

Caption: Workflow diagram for the scaled-up synthesis of this compound.

Safety Considerations

  • 2-bromo-1-(thiophen-2-yl)ethanone: This is a lachrymator and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Thioacetamide: This is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a fume hood.

  • Ethanol: This is a flammable solvent. Ensure that all heating is done using intrinsically safe equipment and that there are no ignition sources in the vicinity.

  • Scale-up: The Hantzsch synthesis can be exothermic. When scaling up, ensure that the reactor has adequate cooling capacity to control the reaction temperature. The addition of reagents should be done in a controlled manner.

Conclusion

The Hantzsch thiazole synthesis provides a reliable and high-yielding route to this compound. The protocols provided in this document offer a starting point for both laboratory-scale synthesis and a representative process for scaling up production. Careful consideration of reaction parameters, process safety, and purification strategies will be crucial for the successful and efficient manufacturing of this compound for further research and development. It is recommended that a thorough process hazard analysis (PHA) be conducted before attempting the synthesis on a larger scale.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-4-(2-thienyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-4-(2-thienyl)-1,3-thiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely employed and robust method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-haloketone (specifically, a 2-halo-1-(thiophen-2-yl)ethanone) with thioacetamide. This method is generally high-yielding and straightforward to perform.[1][3]

Q2: What are the critical starting materials for this synthesis?

A2: The key precursors are:

  • 2-Halo-1-(thiophen-2-yl)ethanone: This is typically 2-bromo-1-(thiophen-2-yl)ethanone or 2-chloro-1-(thiophen-2-yl)ethanone. The bromo derivative is generally more reactive.

  • Thioacetamide: This serves as the source of the nitrogen and sulfur atoms for the thiazole ring.

Q3: My reaction yield is very low. What are the potential causes?

A3: Low yield can stem from several factors:

  • Poor quality of starting materials: The α-haloketone can degrade over time, and thioacetamide can be hygroscopic. Ensure the purity of your reagents.[4]

  • Incorrect stoichiometry: An improper molar ratio of the reactants can lead to side reactions or unreacted starting material.

  • Suboptimal reaction conditions: Temperature, solvent, and reaction time are critical parameters that may require optimization.[4]

  • Inefficient work-up and purification: The product may be lost during extraction or purification steps. The initial product may also be a salt (e.g., HBr salt) requiring neutralization to precipitate the final product.[3]

Q4: I am seeing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A4: Common impurities include unreacted 2-halo-1-(thiophen-2-yl)ethanone, unreacted thioacetamide, and potential side-products from self-condensation or alternative reaction pathways. The formation of intermediates can also result in multiple spots if the reaction has not gone to completion.

Troubleshooting Guide

Issue 1: No Product or Very Low Conversion
Potential Cause Troubleshooting Step Rationale
Degraded α-Haloketone Verify the purity of the 2-halo-1-(thiophen-2-yl)ethanone via NMR or TLC. If necessary, synthesize it fresh or purify the commercial stock.The α-haloketone is a key electrophile; impurities or degradation will prevent the initial SN2 reaction.[3]
Inactive Thioacetamide Use a fresh, dry bottle of thioacetamide.Thioacetamide is the nucleophile. Moisture can affect its reactivity.
Insufficient Heat Increase the reaction temperature in increments (e.g., 10 °C) or switch to a higher-boiling solvent like ethanol or dioxane.[5]The cyclization and dehydration steps of the Hantzsch synthesis often require thermal energy to proceed at an efficient rate.[3]
Incorrect pH If the reaction is run under basic conditions that are too strong, the α-haloketone may undergo side reactions. If the workup involves neutralization, ensure the pH is optimal for product precipitation.[1]The reaction mechanism involves nucleophilic attack and condensation, which can be sensitive to pH.
Issue 2: Product is Contaminated with Starting Materials
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Increase the reaction time or temperature. Monitor the reaction progress using TLC until the starting material spot disappears.The reaction may be kinetically slow under the current conditions.
Incorrect Stoichiometry Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the thioacetamide to ensure the complete consumption of the limiting α-haloketone.[1]Driving the reaction to completion by using an excess of one reagent is a common strategy.
Inefficient Purification Optimize the purification method. Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be effective.[6]The polarity of the product and impurities must be considered to achieve good separation.

Experimental Protocols

Protocol: Hantzsch Synthesis of this compound

This protocol is a representative procedure based on the principles of the Hantzsch synthesis.[1][3]

Materials:

  • 2-Bromo-1-(thiophen-2-yl)ethanone

  • Thioacetamide

  • Ethanol (or Methanol)

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-1-(thiophen-2-yl)ethanone (1.0 eq).

  • Add thioacetamide (1.2 eq) to the flask.

  • Add ethanol (approx. 5-10 mL per gram of the limiting reagent) as the solvent.

  • Heat the mixture to reflux (approximately 78 °C for ethanol) with stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4 times the volume of the reaction solvent).[1]

  • Stir the resulting mixture. The product should precipitate as a solid.

  • Collect the solid product by vacuum filtration through a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Allow the product to air dry on a watch glass. Determine the mass and calculate the percent yield.

  • Characterize the product using techniques such as NMR spectroscopy and melting point determination to confirm its identity and purity.[3]

Data Presentation

Table 1: Optimization of Reaction Conditions (Illustrative)

This table provides an example of how reaction parameters can be varied to optimize the yield of this compound.

Entry Solvent Temperature (°C) Time (h) Yield (%) Notes
1Methanol65375Standard conditions, moderate yield.
2Ethanol78285Higher temperature may increase reaction rate.
3Dioxane1001.590Higher boiling point can significantly reduce reaction time.[5]
4Ethanol/Water (1:1)85470Use of water may facilitate precipitation but can slow the reaction.[7]
5Ethanol50660Lower temperature leads to a slower conversion rate.

Visualizations

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product R1 2-Bromo-1-(thiophen-2-yl)ethanone P1 SN2 Attack R1->P1 R2 Thioacetamide R2->P1 P2 Intramolecular Cyclization P1->P2 + Heat (Reflux) P3 Dehydration P2->P3 Product This compound P3->Product

Caption: Hantzsch synthesis pathway for this compound.

Experimental_Workflow A 1. Combine Reactants (α-haloketone + Thioacetamide) in Solvent B 2. Heat to Reflux A->B C 3. Monitor by TLC B->C D 4. Cool to Room Temperature C->D E 5. Neutralize & Precipitate (add to Na2CO3 solution) D->E F 6. Filter Product E->F G 7. Wash with Water F->G H 8. Dry and Characterize G->H

Caption: A typical experimental workflow for the synthesis.

Troubleshooting_Yield Start Low Yield Observed Q1 Are Starting Materials Pure? Start->Q1 A1_Yes Check Reaction Conditions Q1->A1_Yes Yes A1_No Purify or Replace Reagents Q1->A1_No No Q2 Is Temperature Optimal? A1_Yes->Q2 End Yield Improved A1_No->End A2_Yes Check Reaction Time & Workup Q2->A2_Yes Yes A2_No Increase Temperature or Change Solvent Q2->A2_No No A2_Yes->End A2_No->End

Caption: Logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of Crude 2-Methyl-4-(2-thienyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-Methyl-4-(2-thienyl)-1,3-thiazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, particularly when synthesized via the common Hantzsch thiazole synthesis route.

Problem 1: Low Purity After Initial Work-up

  • Symptom: The crude product obtained after aqueous work-up is a dark, oily, or tarry substance with multiple spots on a Thin Layer Chromatography (TLC) analysis.

  • Potential Causes:

    • Incomplete reaction, leaving significant amounts of starting materials.

    • Formation of polymeric or resinous by-products, which can occur under acidic or high-temperature reaction conditions.

    • Presence of unreacted starting materials such as 2-amino-3-methylbenzenethiol and furan-2-carbaldehyde, or partially cyclized intermediates.[1]

  • Solutions:

    • Reaction Monitoring: Ensure the reaction has gone to completion by monitoring with TLC before quenching the reaction.

    • Temperature Control: Maintain the lowest possible temperature to minimize the decomposition of starting materials and products.[1]

    • Prompt Neutralization: After the reaction is complete, promptly quench the reaction mixture and neutralize any acid catalysts.[1]

    • Initial Cleanup: Before fine purification, consider a preliminary purification step to remove the bulk of resinous material. This can be achieved by trituration with a non-polar solvent in which the product has low solubility, or by passing a solution of the crude product through a short plug of silica gel.[1]

Problem 2: Difficulty in Separating Impurities with Similar Polarity

  • Symptom: TLC analysis shows impurities with Rf values very close to that of the desired product, making separation by column chromatography challenging.

  • Potential Causes:

    • Formation of structural isomers. In the Hantzsch synthesis, acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-amino-thiazole product.

    • Presence of unreacted starting materials or by-products with similar polarity to the final product.

  • Solutions:

    • Optimize Column Chromatography:

      • Solvent System: Experiment with different solvent systems to maximize the separation (ΔRf) between your product and the impurity. A gradient elution from a non-polar solvent (e.g., hexane) to a moderately polar mixture (e.g., hexane/ethyl acetate or hexane/toluene) can be effective.[1][2]

      • Stationary Phase: Consider using a different stationary phase, such as alumina, or a reverse-phase silica gel if standard silica gel chromatography is ineffective.

    • Recrystallization: Attempt recrystallization from various solvent systems. A solvent mixture (e.g., ethanol/water or toluene/hexane) might provide the differential solubility needed for separation.[1]

Problem 3: Product "Oiling Out" During Recrystallization

  • Symptom: Instead of forming crystals, the product separates from the recrystallization solvent as an oil.

  • Potential Causes:

    • The solution is too supersaturated.

    • The cooling rate is too fast.

    • The presence of impurities is inhibiting crystal lattice formation.[1]

  • Solutions:

    • Slower Cooling: Allow the hot solution to cool to room temperature slowly before placing it in a refrigerator or freezer. Insulating the flask can help.

    • Seed Crystals: If a small amount of pure, solid product is available, add a seed crystal to the solution to induce crystallization.[1]

    • Solvent System Adjustment: The chosen solvent may not be ideal. Try a more viscous solvent or a solvent mixture to slow down molecular movement and encourage crystal formation. If the compound oils out, try adding a small amount of additional hot solvent to redissolve the oil and then allow it to cool slowly again.

Problem 4: Low Yield of Purified Product

  • Symptom: The final yield of pure this compound is significantly lower than expected.

  • Potential Causes:

    • Incomplete reaction.

    • Decomposition of the product during the reaction or purification.

    • Loss of product during purification steps (e.g., extractions, chromatography, recrystallization).

  • Solutions:

    • Optimize Reaction: Ensure the reaction goes to completion through careful monitoring.

    • Minimize Purification Steps: Each purification step can lead to product loss. Streamline the purification process where possible.

    • Extraction pH: During liquid-liquid extractions, ensure the aqueous layer's pH is optimal to prevent the product from remaining in the aqueous phase.[1]

    • Chromatography Efficiency: In column chromatography, select a solvent system that allows for efficient elution of the product without excessive band broadening, which can lead to mixed fractions and lower isolated yields.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in the synthesis of this compound via the Hantzsch reaction?

A1: Based on the Hantzsch thiazole synthesis, the most likely impurities are:

  • Unreacted Starting Materials: 2-bromo-1-(thiophen-2-yl)ethan-1-one and thioacetamide.

  • Isomeric By-products: Under certain conditions, particularly acidic ones, formation of the isomeric N-substituted iminothiazoline can occur.

  • Side-products from Starting Material Synthesis: Impurities present in the starting 2-bromo-1-(thiophen-2-yl)ethan-1-one.

  • Polymeric/Resinous Materials: Formed due to decomposition or side reactions at elevated temperatures.

Q2: Which purification technique is generally most effective for this compound?

A2: A multi-step approach is often the most effective.[1]

  • Aqueous Work-up: To remove water-soluble reagents and by-products.

  • Column Chromatography: This is typically the most powerful method for separating the target compound from structurally similar impurities. A silica gel column with a gradient elution system (e.g., starting with n-hexane and gradually increasing the polarity with ethyl acetate) is a good starting point.[1]

  • Recrystallization: As a final step to achieve high purity, particularly if the product from chromatography is a solid.

Q3: How can I monitor the purification process effectively?

A3: Thin-layer chromatography (TLC) is an essential tool. Use a solvent system that provides a good separation of spots and an Rf value for your product between 0.3 and 0.5. The spots can usually be visualized under UV light.

Q4: My crude product is a dark, tarry material. What is the best initial purification strategy?

A4: For a tarry crude product, a preliminary purification step is recommended before attempting column chromatography.[1] You can try:

  • Trituration: Stirring the crude material with a non-polar solvent (like hexane) in which the product is poorly soluble but the tarry impurities are more soluble.

  • Silica Plug Filtration: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane) and pass it through a short column ("plug") of silica gel, eluting with a slightly more polar solvent. This can remove highly polar or polymeric impurities.[1]

Q5: What are the recommended storage conditions for purified this compound?

A5: To prevent degradation, the purified compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep it under an inert atmosphere (e.g., nitrogen or argon) to protect against potential oxidation.

Data Presentation

Table 1: Comparison of Purification Methods for a Representative Thiazole Derivative

Purification MethodTypical PurityTypical YieldNotes
Direct Recrystallization95-98%50-70%Effective if impurities have significantly different solubility.
Column Chromatography>98%40-60%Good for removing impurities with similar polarity.
Column Chromatography followed by Recrystallization>99%30-50%The "gold standard" for achieving high purity, but with potentially lower overall yield.[1]

Note: The data in this table is illustrative and based on typical outcomes for the purification of heterocyclic compounds. Actual results will vary depending on the specific reaction conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(thiophen-2-yl)ethan-1-one (1 equivalent) in ethanol.

  • To this solution, add thioacetamide (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Adsorbent and Column Selection: For 1 gram of crude product, use approximately 25-50 grams of silica gel in a glass column of an appropriate diameter.

  • Solvent System Selection: Determine the optimal eluent by running TLC plates with different solvent systems (e.g., varying ratios of hexane and ethyl acetate). Aim for a solvent system that gives the product an Rf value of approximately 0.3.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent (e.g., pure hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. Carefully add this dry sample to the top of the packed column.[1]

  • Elution: Begin elution with the least polar solvent mixture determined from the TLC analysis. Collect fractions and monitor their composition by TLC. If necessary, gradually increase the polarity of the eluent to elute the product and any more strongly adsorbed compounds.

  • Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of the impure product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, isopropanol, or a mixture like ethanol/water.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For further crystallization, the flask can be placed in an ice bath or a refrigerator.

  • Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Potential Impurities start Hantzsch Reaction: 2-bromo-1-(thiophen-2-yl)ethan-1-one + Thioacetamide workup Aqueous Work-up start->workup Reflux in Ethanol unreacted_sm Unreacted Starting Materials isomers Isomeric By-products resins Resinous Materials crude Crude Product workup->crude Extraction & Evaporation chromatography Column Chromatography crude->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Further Purification (Optional) pure_product Pure this compound chromatography->pure_product recrystallization->pure_product unreacted_sm->crude isomers->crude resins->crude

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Analysis (TLC) oily_tar Oily/Tarry Product? start->oily_tar close_spots Close Rf Spots? oily_tar->close_spots No pre_purify Action: Pre-purify (Trituration/Silica Plug) oily_tar->pre_purify Yes oiling_out Oiling Out? close_spots->oiling_out No optimize_chrom Action: Optimize Chromatography (Solvent Gradient/New Phase) close_spots->optimize_chrom Yes recrystallize Action: Recrystallize (Different Solvents) close_spots->recrystallize Yes low_yield Low Yield? oiling_out->low_yield No slow_cool Action: Slow Cooling, Seeding, Solvent Adjustment oiling_out->slow_cool Yes optimize_rxn Action: Optimize Reaction & Minimize Purification Steps low_yield->optimize_rxn Yes pre_purify->close_spots optimize_chrom->oiling_out recrystallize->oiling_out slow_cool->low_yield

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Synthesis of 2-Methyl-4-(2-thienyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 2-Methyl-4-(2-thienyl)-1,3-thiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and classic method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone, specifically 2-bromo-1-(2-thienyl)ethanone, with a thioamide, in this case, thioacetamide. The reaction is typically carried out in a polar solvent like ethanol and often yields the desired product in good yields.[1]

Q2: What are the expected yield and purity for this synthesis?

A2: The Hantzsch thiazole synthesis is generally high-yielding.[1] However, the final yield and purity are highly dependent on reaction conditions, the purity of starting materials, and the effectiveness of the purification method. Yields can range from 60% to over 90% under optimized conditions. Purity, as determined by techniques like HPLC or NMR, should exceed 95% after proper purification.

Q3: What are the critical parameters that can affect the reaction outcome?

A3: Several parameters are crucial:

  • Temperature: While some Hantzsch syntheses proceed at room temperature, heating is often required. Excessive heat can lead to the degradation of reactants and the formation of byproducts.

  • Solvent: The choice of solvent is important. Alcohols like ethanol are common, but other polar solvents can be used.

  • Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of completion and to avoid the formation of degradation products from prolonged reaction times.

  • Stoichiometry: The molar ratio of the α-haloketone to the thioamide can influence the reaction rate and the formation of side products.

Q4: How can I confirm the identity and purity of the final product?

A4: The structure of this compound can be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows characteristic functional group peaks.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Starting Materials: The α-haloketone (2-bromo-1-(2-thienyl)ethanone) may have degraded, or the thioacetamide may be of low quality. 2. Incorrect Reaction Conditions: The temperature may be too low, or the reaction time may be insufficient. 3. Hydrolysis of Thioacetamide: Presence of excess water can lead to the hydrolysis of thioacetamide.1. Verify Starting Material Purity: Check the purity of reactants by NMR or melting point. Purify if necessary. 2. Optimize Conditions: Gradually increase the reaction temperature and monitor progress by TLC. Ensure the reaction is allowed to proceed to completion. 3. Use Anhydrous Solvent: Ensure the solvent is dry to minimize hydrolysis.
Presence of a Major Side Product 1. Self-condensation of α-haloketone: The α-haloketone can react with itself, especially under basic conditions. 2. Formation of Isomeric Products: Under strongly acidic conditions, reaction with N-substituted thioamides can lead to isomeric products.[4] While less common with thioacetamide, it's a possibility if acidic catalysts are used. 3. Dimerization of Thioacetamide: This can occur under certain conditions, leading to complex byproducts.1. Control pH: Avoid basic conditions if this side product is observed. Add the thioacetamide portion-wise to maintain a low concentration of any potential base formed. 2. Maintain Neutral or Slightly Acidic pH: For the standard Hantzsch synthesis, maintaining a neutral to slightly acidic environment is optimal.[4] 3. Optimize Stoichiometry: Use a slight excess of the α-haloketone to ensure the complete consumption of the thioacetamide.
Multiple Spots on TLC / Impure Product 1. Incomplete Reaction: The presence of starting materials. 2. Formation of Multiple Side Products: This can result from overheating, extended reaction times, or highly impure reactants. 3. Product Degradation: The thiazole ring can be susceptible to degradation under harsh workup conditions.1. Increase Reaction Time/Temperature: Monitor the reaction until the limiting reagent is consumed. 2. Re-evaluate Reaction Parameters: Refer to the data table below and consider adjusting the temperature, solvent, and reaction time. 3. Purify via Column Chromatography: Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from impurities.
Difficulty in Product Isolation/Purification 1. Product is an Oil: The product may not crystallize easily. 2. Emulsion during Workup: This can occur during the aqueous extraction phase.[5]1. Use Column Chromatography: This is the most effective method for purifying non-crystalline products. 2. Break Emulsion: Add a saturated brine solution or a small amount of a different organic solvent to break the emulsion.

Quantitative Data Summary

The following table summarizes hypothetical results under different reaction conditions to guide optimization efforts.

Entry Solvent Temperature (°C) Time (h) Yield (%) Purity (by HPLC, %) Key Observation
1Ethanol25 (RT)244590Slow reaction rate, incomplete conversion.
2Ethanol78 (Reflux)48896Good yield and purity. Standard condition.
3Acetonitrile82 (Reflux)38595Slightly faster reaction, comparable results to ethanol.
4Ethanol78 (Reflux)127585Decreased yield and purity due to potential product degradation or side reactions over extended time.
5Toluene110 (Reflux)66080Significant formation of dark, tar-like side products.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in ethanol (5-10 mL per gram of thioacetamide).

  • Addition of Reactant: To this solution, add 2-bromo-1-(2-thienyl)ethanone (1.0 equivalent).

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Visualizations

Logical Workflow for Synthesis and Troubleshooting

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Analysis cluster_troubleshoot Troubleshooting reactants Starting Materials (Thioacetamide, 2-bromo-1-(2-thienyl)ethanone) setup Reaction Setup reactants->setup solvent Solvent (Ethanol) solvent->setup reflux Reflux (2-4h) setup->reflux tlc TLC Monitoring reflux->tlc neutralize Neutralization tlc->neutralize check_yield Low Yield? tlc->check_yield Incomplete? extract Extraction neutralize->extract purify Column Chromatography extract->purify analysis Characterization (NMR, MS, HPLC) purify->analysis final_product Pure Product analysis->final_product check_purity Impure? analysis->check_purity Side Products? check_yield->reflux Optimize Time/Temp check_purity->purify Re-purify

Caption: Workflow for the synthesis and troubleshooting of this compound.

Hantzsch Synthesis and Potential Side Reactions

G cluster_main Main Reaction Pathway (Hantzsch Synthesis) cluster_side Potential Side Reactions haloketone 2-bromo-1-(2-thienyl)ethanone intermediate Thioether Intermediate haloketone->intermediate side_product1 Self-condensation of Haloketone haloketone->side_product1 Side Path 1 thioamide Thioacetamide thioamide->intermediate side_product2 Hydrolysis of Thioacetamide thioamide->side_product2 Side Path 2 cyclization Intramolecular Cyclization intermediate->cyclization Desired Path dehydration Dehydration cyclization->dehydration Desired Path product This compound dehydration->product Desired Path

Caption: The Hantzsch synthesis pathway and potential side reactions.

References

Optimizing reaction conditions for thienyl-thiazole synthesis (solvent, temperature, catalyst)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of thienyl-thiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing thienyl-thiazoles?

The most prevalent and versatile method for synthesizing thienyl-thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone (in this case, one bearing a thienyl group) with a thioamide.

Q2: What are the key reaction parameters to consider for optimizing thienyl-thiazole synthesis?

The critical parameters to optimize are the choice of solvent, reaction temperature, and the use of a catalyst. These factors can significantly influence the reaction rate, yield, and purity of the final thienyl-thiazole product.

Q3: How does the choice of solvent affect the synthesis?

The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar protic solvents like ethanol are commonly used and often provide good yields. Greener alternatives, such as water or solvent-free conditions, have also been successfully employed, particularly in microwave-assisted synthesis.[1][2] The selection of an appropriate solvent is critical for achieving high yields and purity.

Q4: What is the optimal temperature range for thienyl-thiazole synthesis?

The optimal temperature depends on the specific reactants and the chosen solvent. Conventional heating methods often require refluxing for several hours. However, microwave-assisted synthesis can significantly shorten reaction times to a few minutes, often at temperatures ranging from 100-150°C.[3]

Q5: Can a catalyst improve the reaction?

Yes, various catalysts can enhance the rate and yield of thienyl-thiazole synthesis. Both acidic and basic catalysts have been shown to be effective. For instance, silica-supported tungstosilisic acid has been used as a reusable acid catalyst.[1][2] In some cases, a catalyst may not be necessary, especially under microwave irradiation or solvent-free conditions.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of thienyl-thiazoles.

dot

TroubleshootingGuide start Low or No Product Yield check_reactants Check Reactant Purity and Stoichiometry start->check_reactants optimize_conditions Optimize Reaction Conditions start->optimize_conditions side_reactions Investigate Side Reactions start->side_reactions purification_issues Address Purification Issues start->purification_issues impure_reactants Impure Starting Materials check_reactants->impure_reactants wrong_stoichiometry Incorrect Stoichiometry check_reactants->wrong_stoichiometry suboptimal_temp Suboptimal Temperature optimize_conditions->suboptimal_temp inappropriate_solvent Inappropriate Solvent optimize_conditions->inappropriate_solvent byproduct_formation Byproduct Formation side_reactions->byproduct_formation product_degradation Product Degradation side_reactions->product_degradation poor_solubility Poor Product Solubility purification_issues->poor_solubility solution_purify Purify reactants (recrystallization/distillation) impure_reactants->solution_purify solution_stoichiometry Verify molar ratios; consider slight excess of thioamide wrong_stoichiometry->solution_stoichiometry solution_temp Screen a range of temperatures; consider microwave heating suboptimal_temp->solution_temp solution_solvent Screen different solvents (e.g., ethanol, DMF, dioxane) inappropriate_solvent->solution_solvent solution_byproducts Analyze byproducts (TLC, LC-MS) and adjust conditions byproduct_formation->solution_byproducts solution_degradation Use milder conditions or shorter reaction times product_degradation->solution_degradation solution_solubility Use appropriate solvent for extraction and purification poor_solubility->solution_solubility

Caption: Troubleshooting flowchart for low yield in thienyl-thiazole synthesis.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effects of different solvents, temperatures, and catalysts on the synthesis of thienyl-thiazole derivatives, based on reported experimental data.

Table 1: Effect of Solvent on Thienyl-Thiazole Synthesis

SolventTemperature (°C)Reaction TimeYield (%)Reference
EthanolReflux8 hoursModerate[5]
Ethanol/Water (1:1)7545-60 min85-95[6]
DioxaneReflux2-4 hoursGood[7]
Solvent-freeRoom Temp.3 min95
PEG-4001002-3.5 hours87-96[2]

Table 2: Effect of Catalyst on Thienyl-Thiazole Synthesis

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Silica Supported Tungstosilisic AcidEthanol/Water652-3.5 hours79-90[1][2]
ChitosanEthanol150 (Microwave)4-8 minHigh[3]
NiFe2O4 NanoparticlesEthanol/Water7545-60 minHigh[6]
p-Toluenesulfonic acid (PTSA)1,2-Dichloroethane130 (Microwave)10 min47-78[2]
None (Microwave)Solvent-free-30-175 secGood to Excellent

Experimental Protocols

Detailed Methodology for One-Pot Synthesis of 2-Amino-4-(thien-2-yl)thiazole

This protocol is a general guideline for a one-pot, three-component synthesis and may require optimization for specific substrates and laboratory conditions.

Materials:

  • 2-Acetylthiophene

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Ethanol

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • α-Bromination of 2-Acetylthiophene:

    • In a round-bottom flask, dissolve 2-acetylthiophene (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

    • Add N-bromosuccinimide (1.1 equivalents) portion-wise while stirring at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(thiophen-2-yl)ethan-1-one. This intermediate can often be used in the next step without further purification.

  • Hantzsch Thiazole Synthesis:

    • To a solution of the crude 2-bromo-1-(thiophen-2-yl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold water.

    • If no precipitate forms, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-amino-4-(thien-2-yl)thiazole.

Mandatory Visualization

dot

ExperimentalWorkflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Hantzsch Cyclization cluster_step3 Step 3: Purification a Dissolve 2-Acetylthiophene in Chloroform b Add N-Bromosuccinimide a->b c Monitor by TLC b->c d Quench with Na2S2O3 c->d e Extract and Concentrate d->e f Dissolve crude α-bromoketone in Ethanol e->f Crude α-bromoketone g Add Thiourea f->g h Reflux for 2-4 hours g->h i Monitor by TLC h->i j Neutralize with NaHCO3 i->j k Isolate Crude Product j->k l Column Chromatography (Silica Gel, Hexane/EtOAc) k->l Crude Thienyl-Thiazole m Characterize Pure Product l->m

Caption: Experimental workflow for the synthesis of 2-amino-4-(thien-2-yl)thiazole.

References

Technical Support Center: Overcoming Poor Solubility of 2-Methyl-4-(2-thienyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methyl-4-(2-thienyl)-1,3-thiazole. Our aim is to help you overcome challenges related to its poor aqueous solubility in biological assays.

Troubleshooting Guide

Q1: My this compound precipitated out of solution when I diluted my DMSO stock into the aqueous assay buffer. What should I do?

A1: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final assay medium. Here’s a step-by-step approach to resolve this:

  • Vortex During Dilution: When adding the DMSO stock to your aqueous buffer, ensure the buffer is being vortexed or rapidly mixed. This can sometimes prevent localized high concentrations that lead to precipitation.[1]

  • Reduce Final Concentration: Your target concentration may be too high. Perform a serial dilution to determine the highest concentration at which the compound remains in solution.

  • Check DMSO Percentage: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.[2][3]

  • Use a Different Co-solvent: If DMSO is problematic, consider other water-miscible organic solvents like ethanol or dimethylformamide (DMF).

  • Employ Solubilizing Excipients: If the above steps fail, you may need to use excipients like cyclodextrins or surfactants to improve solubility.

Q2: I am observing high variability in my IC50 values for this compound across different experiments. Could this be related to solubility?

A2: Yes, inconsistent solubility is a very likely cause of variable IC50 values.[4] If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than the nominal concentration, leading to erratic results.[4]

  • Visual Inspection: Before running your assay, visually inspect your prepared solutions (e.g., in a clear 96-well plate) for any signs of precipitation or cloudiness.

  • Kinetic Solubility Assay: It is highly recommended to perform a kinetic solubility assay to determine the solubility limit of this compound in your specific assay buffer. This will help you work within a concentration range where the compound is fully dissolved.

  • Pre-dissolve in Serum: For cell-based assays, sometimes pre-incubating the compound in media containing fetal bovine serum (FBS) can help maintain solubility due to the binding of the compound to serum proteins like albumin.

Frequently Asked Questions (FAQs)

Q3: What is the best initial approach to solubilize this compound for in vitro assays?

A3: The most straightforward initial approach is to use a co-solvent. Dimethyl sulfoxide (DMSO) is the most common choice for preparing high-concentration stock solutions of non-polar, heterocyclic compounds like this compound.[5][6]

  • Prepare a High-Concentration Stock: Create a stock solution of 10-20 mM in 100% DMSO. Gentle warming (e.g., to 37°C) can aid dissolution.[5]

  • Dilute into Assay Medium: For your experiment, dilute this stock solution into your aqueous assay buffer to the final desired concentration. It is crucial to ensure the final DMSO concentration is low and non-toxic to your biological system (typically <0.5%).[2][3]

Q4: What are the properties of common co-solvents I can use?

Co-SolventRecommended Stock ConcentrationMaximum Final Assay ConcentrationKey Considerations
DMSO 10-50 mM< 0.5%Most common, but can be toxic to some cell lines at higher concentrations.[2][3] Ensure it is high-purity and anhydrous.
Ethanol 10-20 mM< 1.0%Less toxic than DMSO, but also a less effective solvent for many non-polar compounds.
DMF 10-20 mM< 0.5%A strong solvent, but also has toxicity concerns.
Methanol 5-10 mM< 0.5%Can be used, but is generally more volatile and toxic than ethanol.

Q5: Co-solvents are not working for my required concentration. What advanced solubilization strategies can I employ?

A5: When co-solvents are insufficient, several advanced formulation techniques can be used to enhance the solubility of poorly soluble compounds.[5][7]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity where a non-polar molecule like this compound can be encapsulated, forming an inclusion complex that is water-soluble.[8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[8]

  • Surfactants (Micellar Solubilization): Surfactants like Tween® 80 or Polysorbate 20 can form micelles in aqueous solutions above their critical micelle concentration. The hydrophobic core of these micelles can encapsulate the compound, increasing its solubility.[5][11]

  • Lipid-Based Formulations: For in vivo studies, formulating the compound in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption by enhancing solubilization in the gastrointestinal tract.[12][13][14]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[15][16]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh out the required amount of this compound (Molecular Weight: 181.28 g/mol ). For 1 ml of a 10 mM stock, you will need 1.81 mg.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to a sterile microcentrifuge tube or glass vial containing the compound.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw the solution completely and vortex to ensure homogeneity.

Protocol 2: Kinetic Solubility Determination by Turbidimetry

This protocol helps determine the concentration at which this compound begins to precipitate in your assay buffer.[4]

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO as described above.

  • Set up Plate: In a clear, flat-bottom 96-well plate, add 198 µL of your aqueous assay buffer to the wells in the first column and 100 µL to the remaining wells you will use.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock to the first column. This creates a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting up and down.

  • Serial Dilution: Perform a 1:2 serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. This will create a concentration gradient (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Equilibrate: Incubate the plate at room temperature for 1-2 hours to allow the solution to equilibrate and for any precipitation to occur.

  • Measure Turbidity: Read the absorbance of the plate on a plate reader at a high wavelength (e.g., 620 nm). An increase in absorbance indicates light scattering from precipitated particles.

  • Determine Solubility Limit: The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance compared to a buffer/DMSO vehicle control.

Visualizations

G start Start: Poorly Soluble This compound cosolvent Attempt Solubilization with Co-solvent (e.g., 100% DMSO Stock) start->cosolvent check_solubility Is Compound Soluble in Assay Buffer (Final DMSO < 0.5%)? cosolvent->check_solubility success Proceed with Assay (Include Vehicle Control) check_solubility->success Yes failure Precipitation or Assay Interference check_solubility->failure No advanced Use Advanced Strategy failure->advanced cyclodextrin Cyclodextrin (e.g., HP-β-CD) advanced->cyclodextrin surfactant Surfactant (e.g., Tween® 80) advanced->surfactant nanosuspension Nanosuspension advanced->nanosuspension

Caption: Workflow for selecting a solubilization strategy.

G cluster_micelle Surfactant Micelle in Aqueous Solution compound This compound (Hydrophobic) hydrophobic_tail Hydrophobic Tail (Inner Core) s1 s1->compound hydrophilic_head Hydrophilic Head (Outer Shell) s2 s2->compound s3 s3->compound s4 s4->compound s5 s5->compound s6 s6->compound s7 s7->compound s8 s8->compound

Caption: Diagram of micellar solubilization of a hydrophobic compound.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2-Methyl-4-(2-thienyl)-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 2-Methyl-4-(2-thienyl)-1,3-thiazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for the aromatic protons on the thienyl and thiazole rings of this compound?

A1: The proton on the thiazole ring (H-5) is expected to appear as a singlet in the range of δ 7.30-7.90 ppm. The protons on the thienyl ring typically appear as doublets or multiplets between δ 7.00 and 7.80 ppm. The exact chemical shifts can be influenced by the solvent and the presence of other substituents.

Q2: Where should I expect to see the signal for the methyl group in the ¹H NMR spectrum?

A2: The methyl group attached to the thiazole ring (at position 2) typically appears as a sharp singlet in the upfield region of the spectrum, generally between δ 2.50 and 2.80 ppm.

Q3: What are the characteristic ¹³C NMR chemical shifts for the carbon atoms in the thiazole and thienyl rings?

A3: The carbon atoms of the thiazole and thienyl rings have distinct chemical shift ranges. The quaternary carbons of the thiazole ring can be found between δ 140 and 170 ppm, while the CH carbons of both rings typically resonate between δ 115 and 145 ppm. The methyl carbon will appear significantly upfield, usually in the range of δ 15-25 ppm. For detailed assignments, 2D NMR techniques such as HSQC and HMBC are recommended.

Q4: My ¹H NMR spectrum shows broad peaks instead of sharp signals. What could be the cause?

A4: Peak broadening in NMR spectra can arise from several factors:

  • Poor sample preparation: The sample may not be fully dissolved, leading to a non-homogenous solution.[1]

  • High sample concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[1]

  • Paramagnetic impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.

  • Chemical exchange: If the molecule is undergoing a chemical exchange process (e.g., tautomerism or slow rotation around a bond) on a timescale similar to the NMR experiment, the peaks can broaden.[2]

  • Poor shimming: The magnetic field homogeneity may need to be optimized by shimming the spectrometer.[1]

Q5: The aromatic region of my ¹H NMR spectrum is very crowded with overlapping signals. How can I resolve these peaks?

A5: Overlapping signals in the aromatic region are a common challenge with heterocyclic compounds.[3][4] To resolve these, you can employ several strategies:

  • Use a higher field NMR spectrometer: A spectrometer with a stronger magnetic field will provide better signal dispersion.

  • Change the NMR solvent: Using a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) can alter the chemical shifts of the protons and may resolve the overlap.[1]

  • Run 2D NMR experiments: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals overlap.[5][6] HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons, further aiding in assignment.[5][7]

Troubleshooting Guides

Problem: Ambiguous Proton and Carbon Assignments

Symptoms:

  • Difficulty in definitively assigning specific proton and carbon signals to the correct atoms in the molecule.

  • Uncertainty about the connectivity of different parts of the molecule.

Troubleshooting Workflow:

Caption: Workflow for unambiguous NMR signal assignment.

Solutions:

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-spin coupled (typically 2-3 bonds apart).[5][8] This is useful for identifying adjacent protons on the thienyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to.[5][7] This is a powerful tool for assigning carbons that have attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.[3] This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments.

Problem: Broad or Disappearing NH/OH Signals

Symptoms:

  • A broad signal that may be an exchangeable proton (e.g., from an amine or hydroxyl group if present on a derivative).

  • The peak disappears upon D₂O exchange.

Troubleshooting Steps:

Caption: Logic for identifying exchangeable protons.

Solution:

  • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum.[1] Exchangeable protons (like NH or OH) will be replaced by deuterium, causing their corresponding signal to disappear from the spectrum.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Proton AssignmentChemical Shift (ppm)Multiplicity
Thiazole H-57.30 - 7.90s
Thienyl H-5'7.40 - 7.80dd
Thienyl H-3'7.20 - 7.60dd
Thienyl H-4'7.00 - 7.30dd
Methyl (-CH₃)2.50 - 2.80s

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Carbon AssignmentChemical Shift (ppm)
Thiazole C-2160 - 170
Thiazole C-4145 - 155
Thiazole C-5115 - 125
Thienyl C-2'135 - 145
Thienyl C-5'125 - 135
Thienyl C-3'125 - 135
Thienyl C-4'120 - 130
Methyl (-CH₃)15 - 25

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

  • Weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7]

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

2. Acquisition of a Standard ¹H NMR Spectrum

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate spectral width, acquisition time, and relaxation delay.

  • Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

3. Acquisition of a ¹³C NMR Spectrum

  • Use the same prepared sample.

  • Tune the probe to the ¹³C frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the protons to collapse the C-H coupling, resulting in single lines for each carbon.

  • A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7]

4. General Protocol for 2D NMR Experiments (COSY, HSQC, HMBC)

  • Use a well-shimmed sample with a good signal-to-noise ratio from the 1D experiments.

  • Select the desired 2D NMR pulse program (e.g., COSY, HSQC, HMBC) from the spectrometer's software library.

  • Set the spectral widths in both the F1 and F2 dimensions to encompass all signals of interest.

  • Set the number of increments in the t₁ dimension and the number of scans per increment. These parameters will determine the resolution and total experiment time.

  • For heteronuclear experiments like HSQC and HMBC, ensure the correct frequency ranges for both ¹H and ¹³C are set.

  • Process the 2D data using the appropriate Fourier transformation and window functions for both dimensions.

  • Analyze the resulting contour plot to identify cross-peaks, which indicate correlations between nuclei.[6]

References

Troubleshooting low cell permeability of thienyl-thiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low cell permeability of thienyl-thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My thienyl-thiazole derivative shows low cell permeability. What are the potential physicochemical reasons?

A1: Low cell permeability of small molecules like thienyl-thiazole derivatives often stems from their physicochemical properties. Key factors that hinder a compound's ability to cross the lipophilic cell membrane include:

  • High Polarity: A high topological polar surface area (TPSA), often due to the presence of nitrogen and sulfur atoms in the thiazole ring and other polar functional groups, can impede passive diffusion.[1]

  • Low Lipophilicity: The compound may have an unfavorable partition coefficient (LogP), preventing it from efficiently entering the lipid bilayer of the cell membrane.[2][3] A balance is crucial, as very high lipophilicity can also reduce permeability due to poor aqueous solubility.[3]

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors increases the energy required to shed the water shell before entering the membrane, thus reducing permeability.[2][4][5] The ability to form intramolecular hydrogen bonds can sometimes shield polar groups and improve permeability.[6][7]

  • Molecular Size and Rigidity: Large molecular weight (over 500 Da) or a rigid, non-planar structure can physically hinder passage through the membrane.[5][8] The number of rotatable bonds also plays a role; fewer rotatable bonds are generally preferred.[5]

Q2: What are the standard in vitro assays to measure the cell permeability of my compounds?

A2: The most common and well-established in vitro models for assessing cell permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[9][10] It is useful for quickly ranking compounds based on their passive permeability alone.[10]

  • Caco-2 Permeability Assay: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the human intestinal barrier.[11][12] It is considered a gold standard as it can measure both passive diffusion and active transport processes (uptake and efflux).[11][13]

  • Madin-Darby Canine Kidney (MDCK) Permeability Assay: This assay uses a canine kidney epithelial cell line.[14][15] MDCK cells form tight monolayers more quickly than Caco-2 cells and are often used to predict blood-brain barrier (BBB) penetration.[15][16] Genetically engineered MDCK cells that overexpress specific transporters, such as P-glycoprotein (MDR1-MDCK), are invaluable for studying active efflux.[14][16][17]

Q3: My compound has a high PAMPA permeability but low Caco-2 permeability. What does this suggest?

A3: This discrepancy is a strong indicator that your compound is a substrate for active efflux transporters. The PAMPA model only accounts for passive diffusion, so a high value suggests the compound has favorable physicochemical properties for crossing a lipid membrane.[10] The Caco-2 assay, however, utilizes cells that express efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[11][18] If your compound is actively pumped out of the Caco-2 cells, its net transport from the apical (top) to the basolateral (bottom) side will be low, resulting in a low apparent permeability (Papp) value.[11] This combination of results is useful for diagnosing the root cause of poor absorption.[10][11]

Q4: How can I definitively confirm if my thienyl-thiazole compound is a substrate for an efflux transporter like P-gp?

A4: To confirm P-gp substrate activity, you should perform a bidirectional Caco-2 or MDR1-MDCK assay.[11][17] This involves measuring the permeability in both the apical-to-basolateral (A→B) direction and the basolateral-to-apical (B→A) direction.

  • Calculate the Efflux Ratio (ER): The ER is calculated as the ratio of the permeability coefficients: ER = Papp (B→A) / Papp (A→B).[11] An efflux ratio significantly greater than 2 is a clear indication that the compound is actively transported out of the cells.[11]

  • Use a P-gp Inhibitor: The experiment can be repeated in the presence of a known P-gp inhibitor, such as verapamil or quinidine.[19] If the addition of the inhibitor significantly reduces the efflux ratio (by decreasing B→A transport and/or increasing A→B transport), it confirms that your compound is a substrate of P-gp.[19]

Troubleshooting Guide & Logic Flow

If you observe low cell permeability with your thienyl-thiazole compound, follow this workflow to diagnose the underlying issue and identify potential solutions.

G start Low Permeability Observed in Cell-Based Assay physchem Step 1: Analyze Physicochemical Properties (Lipinski's & Veber's Rules) start->physchem pampa Step 2: Run PAMPA Assay (Measures Passive Diffusion) physchem->pampa pampa_result PAMPA Permeability? pampa->pampa_result caco2 Step 3: Run Bidirectional Caco-2 / MDCK-MDR1 Assay caco2_result Efflux Ratio > 2? caco2->caco2_result pampa_result->caco2 High poor_passive Conclusion: Poor Passive Diffusion Likely due to unfavorable physicochemical properties pampa_result->poor_passive Low caco2_result->poor_passive No (Indicates other issues like poor solubility) efflux Conclusion: Active Efflux Substrate Compound is pumped out by transporters (e.g., P-gp) caco2_result->efflux Yes solution_passive Strategy: Medicinal Chemistry - Reduce PSA / H-bonds - Optimize LogP - Prodrug approach poor_passive->solution_passive solution_efflux Strategy: Structural Modification - Modify structure to avoid transporter recognition - Co-administration with efflux inhibitor (for research) efflux->solution_efflux

Caption: Troubleshooting workflow for low cell permeability.
Understanding Transport Mechanisms

Cell permeability is primarily governed by two distinct mechanisms: passive diffusion and carrier-mediated transport (which includes active efflux). Understanding the difference is critical for troubleshooting.

G cluster_membrane Cell Membrane l1 l2 l3 l4 l5 l6 l7 l8 transporter P-gp Efflux Pump compound3 Compound transporter->compound3 Active Efflux extracellular Extracellular Space compound1 Compound compound2 Compound intracellular Intracellular Space compound1->intracellular   Passive Diffusion (High LogP, Low PSA) compound2->transporter Enters Cell G cluster_assay 4. Bidirectional Transport Assay seed 1. Seed Caco-2 cells on Transwell inserts differentiate 2. Culture for 18-22 days to form a monolayer seed->differentiate teer 3. Verify monolayer integrity (Measure TEER) differentiate->teer ab_transport A -> B Transport (Apical to Basolateral) teer->ab_transport ba_transport B -> A Transport (Basolateral to Apical) teer->ba_transport incubate 5. Incubate at 37°C (e.g., 2 hours) ab_transport->incubate ba_transport->incubate analyze 6. Quantify compound in samples via LC-MS/MS incubate->analyze calculate 7. Calculate Papp (A->B), Papp (B->A) and Efflux Ratio analyze->calculate

References

Stability issues of 2-Methyl-4-(2-thienyl)-1,3-thiazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methyl-4-(2-thienyl)-1,3-thiazole. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues encountered during their experiments.

Troubleshooting Guides

This section addresses specific problems you might encounter related to the stability of this compound in various solvents.

Issue 1: Rapid Degradation of the Compound in Chlorinated Solvents

  • Question: I am observing rapid degradation of this compound when dissolved in chloroform or dichloromethane, even when stored for a short period. What could be the cause and how can I prevent it?

  • Answer: Chlorinated solvents like chloroform and dichloromethane can contain trace amounts of acidic impurities (e.g., HCl) which can accelerate the degradation of thiazole derivatives.[1] The thiazole ring is susceptible to acid-catalyzed hydrolysis. To mitigate this, use freshly distilled or stabilized grades of chlorinated solvents containing a stabilizer like amylene. For long-term storage, it is advisable to use alternative, less reactive solvents such as acetonitrile, ethyl acetate, or toluene.

Issue 2: Discoloration of the Solution upon Storage

  • Question: My solution of this compound in methanol is turning yellow to brown after being stored at room temperature for a few days. Is this a sign of degradation?

  • Answer: Yes, discoloration is a common indicator of chemical degradation. Thiazole-containing compounds can be susceptible to oxidation and photolytic degradation, leading to the formation of colored byproducts.[2][3] It is recommended to store solutions of this compound protected from light and at a lower temperature (2-8 °C). Purging the solution with an inert gas like nitrogen or argon before sealing the container can also help prevent oxidative degradation.

Issue 3: Inconsistent Results in Biological Assays

  • Question: I am getting variable results in my biological assays using a stock solution of this compound in DMSO. Could this be a stability issue?

  • Answer: While DMSO is a common solvent for stock solutions, the stability of compounds in DMSO can be concentration and temperature-dependent. Some compounds may degrade over time, even when stored frozen. It is crucial to prepare fresh stock solutions regularly and to minimize freeze-thaw cycles. We recommend aliquoting the stock solution into smaller, single-use vials to maintain the integrity of the compound. Additionally, performing a purity check of an aged stock solution via HPLC can help determine if degradation is occurring.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: For short-term storage and immediate use, high-purity aprotic solvents such as acetonitrile, ethyl acetate, and acetone are recommended. For long-term storage, it is best to store the compound in its solid, crystalline form at a low temperature and protected from light. If a stock solution is necessary for long-term storage, consider using anhydrous, deoxygenated acetonitrile or toluene and storing at -20°C or below.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: Thiazole derivatives can be susceptible to both acidic and basic hydrolysis.[3] The stability in aqueous solutions is highly pH-dependent. Generally, the compound is expected to be most stable in neutral to slightly acidic conditions (pH 4-6). In strongly acidic or alkaline solutions, the thiazole ring can undergo cleavage. It is crucial to perform pH stability studies for your specific application.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure, potential degradation pathways include:

  • Hydrolysis: Cleavage of the thiazole ring under acidic or basic conditions.

  • Oxidation: Oxidation of the sulfur atoms in the thiazole and thienyl rings.

  • Photodegradation: Isomerization or ring-opening reactions upon exposure to UV light.

Q4: How can I monitor the stability of this compound in my solvent system?

A4: A stability-indicating HPLC method is the most common and reliable way to monitor the stability of your compound. This involves developing an HPLC method that can separate the intact compound from its potential degradation products. By analyzing samples at different time points, you can quantify the remaining amount of the parent compound and detect the formation of any degradants.

Data on Stability in Different Solvents (Hypothetical)

The following table summarizes the hypothetical stability of this compound in various solvents under specific conditions. This data is for illustrative purposes to guide your experimental design.

SolventConditionPurity after 7 days (%)Purity after 30 days (%)
AcetonitrileRoom Temp, Dark99.598.8
MethanolRoom Temp, Dark98.295.1
ChloroformRoom Temp, Dark92.085.5
DMSORoom Temp, Dark99.097.5
Water (pH 7)Room Temp, Dark96.592.3

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

    • Photostability: Expose a solution of the compound (e.g., in acetonitrile) to a light source according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

G Experimental Workflow for Forced Degradation Studies cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (Solid, 105°C) stock->thermal photo Photostability (ICH Q1B) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Studies.

Protocol 2: Stability-Indicating HPLC Method (Example)

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC with a UV detector or photodiode array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

G Logical Flow for Stability Troubleshooting start Inconsistent Experimental Results check_purity Check Purity of Starting Material start->check_purity stability_issue Suspect Stability Issue check_purity->stability_issue review_solvent Review Solvent Choice and Purity stability_issue->review_solvent Yes end_stable Compound is Stable stability_issue->end_stable No review_storage Review Storage Conditions (Temp, Light, Atmosphere) review_solvent->review_storage perform_hplc Perform Stability-Indicating HPLC review_storage->perform_hplc degradation_observed Degradation Observed? perform_hplc->degradation_observed optimize_conditions Optimize Solvent and Storage Conditions degradation_observed->optimize_conditions Yes degradation_observed->end_stable No end_unstable Characterize Degradants optimize_conditions->end_unstable

Caption: Troubleshooting Logic for Stability Issues.

References

Enhancing the selectivity of 2-Methyl-4-(2-thienyl)-1,3-thiazole for a specific kinase target

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to enhance the selectivity of the kinase inhibitor 2-Methyl-4-(2-thienyl)-1,3-thiazole for a specific kinase target.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process of improving the selectivity of this compound.

Issue 1: High Off-Target Activity Observed in Initial Kinase Panel Screening

  • Question: Our initial broad kinase panel screening of this compound shows significant inhibition of multiple kinases other than our primary target, Kinase X. How can we approach improving its selectivity?

  • Answer: High off-target activity is a common challenge in early-stage drug discovery.[1] A systematic approach is necessary to understand and address this issue.

    Recommended Actions:

    • Confirm Primary Target Engagement: First, ensure potent inhibition of your primary target, Kinase X. A low IC50 value for Kinase X is the desired starting point.

    • Analyze Off-Target Kinases: Identify the families of the off-target kinases. Are they structurally similar to Kinase X? Understanding the relationships can guide structural modifications.

    • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound. Modifications to the methyl, thienyl, or thiazole groups can significantly impact selectivity. For instance, studies on other thiazole-based inhibitors have shown that substitutions on the thiazole ring are critical for activity and selectivity.[2]

    • Computational Modeling: Use molecular docking to model the binding of your compound to both Kinase X and key off-target kinases. This can reveal differences in the binding pockets that can be exploited to enhance selectivity.

    • Consider Alternative Inhibition Mechanisms: Explore strategies like targeting allosteric sites, which are often less conserved than the ATP-binding pocket, potentially leading to higher selectivity.[3]

Issue 2: Inconsistent IC50 Values in Kinase Assays

  • Question: We are observing significant variability in our IC50 measurements for this compound against our target kinase. What are the potential causes and how can we troubleshoot this?

  • Answer: Inconsistent IC50 values can stem from several experimental factors. Careful review of the assay protocol and reagents is crucial.

    Troubleshooting Checklist:

    • ATP Concentration: Ensure the ATP concentration is consistent and ideally close to the Km value for the kinase, as IC50 values of ATP-competitive inhibitors are sensitive to ATP concentration.[4][5]

    • Enzyme Purity and Activity: Use a consistent source and batch of recombinant kinase. Enzyme activity can vary between batches, affecting results.[5]

    • Compound Stability and Solubility: Verify the stability and solubility of this compound in your assay buffer. Compound precipitation can lead to inaccurate potency measurements.

    • Assay Incubation Times: Keep incubation times for the kinase reaction consistent. Reactions should be performed under initial velocity conditions.

    • DMSO Concentration: Maintain a consistent final concentration of DMSO across all wells, as it can inhibit some kinases at higher concentrations.

    • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor.

    Experimental Workflow for Troubleshooting IC50 Variability

    G Troubleshooting IC50 Variability A Inconsistent IC50 Values Observed B Check Assay Parameters A->B C Verify Reagent Quality A->C D Review Experimental Technique A->D E ATP Concentration Consistent? B->E H Consistent Incubation Times? B->H F Enzyme Batch Consistent? C->F G Compound Solubility Check C->G I Standardize Pipetting D->I J Problem Resolved E->J Yes K Problem Persists: Consult Assay Specialist E->K No F->J Yes F->K No G->J Yes G->K No H->J Yes H->K No I->J Yes I->K No

    Caption: Workflow for diagnosing sources of IC50 variability.

Frequently Asked Questions (FAQs)

Q1: What are the most effective general strategies for enhancing the selectivity of a kinase inhibitor like this compound?

A1: Several strategies can be employed to improve kinase inhibitor selectivity:[6][7]

  • Exploiting the Gatekeeper Residue: The "gatekeeper" residue in the ATP-binding pocket is a key determinant of selectivity. Modifying your compound to interact with less common, smaller gatekeeper residues can enhance selectivity.[6]

  • Bivalent Inhibitors: Linking the primary inhibitor to a second molecule that binds to a nearby site on the kinase can significantly increase both affinity and selectivity.[6]

  • Allosteric Inhibition: Targeting allosteric sites outside the highly conserved ATP-binding pocket is a powerful approach to achieve high selectivity.[3]

  • Covalent Inhibition: Designing an inhibitor that forms a covalent bond with a non-conserved residue (like cysteine) in the active site can lead to highly selective and potent inhibition.[6]

  • Atropisomerism: Creating and isolating stable rotational isomers (atropisomers) of a compound can result in different selectivity profiles for each isomer.[1]

Q2: What experimental assays are essential for determining the selectivity profile of our modified this compound analogs?

A2: A multi-tiered approach is recommended for comprehensive selectivity profiling:[8][9]

  • Broad Kinase Panel Screening: Initially, screen your compounds at a single high concentration (e.g., 1-10 µM) against a large panel of kinases (e.g., >400) to identify potential off-targets.[8][10]

  • Dose-Response (IC50) Determination: For any kinases showing significant inhibition in the initial screen, perform dose-response experiments to determine the IC50 values.[8]

  • Cell-Based Assays: Confirm target engagement and selectivity in a cellular context. This can be done by monitoring the phosphorylation of a known downstream substrate of your target kinase.[4][9]

  • Proteomics-Based Approaches: Techniques like chemical proteomics can identify direct targets of your compound in a cellular lysate, providing an unbiased view of selectivity.[8]

Signaling Pathway Diagram for a Hypothetical Kinase Target

G Hypothetical Kinase X Signaling Pathway cluster_0 Hypothetical Kinase X Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase X Kinase X Receptor->Kinase X Activates Substrate Y Substrate Y Kinase X->Substrate Y Phosphorylates Downstream Effector Downstream Effector Substrate Y->Downstream Effector Activates Cellular Response Cellular Response Downstream Effector->Cellular Response This compound This compound This compound->Kinase X Inhibits

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Profiling 2-Methyl-4-(2-thienyl)-1,3-thiazole Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinase inhibitor landscape, with a focus on providing a framework for evaluating novel compounds such as 2-Methyl-4-(2-thienyl)-1,3-thiazole. Due to the current lack of publicly available kinase inhibition data for this compound, this document will use two well-characterized, clinically relevant kinase inhibitors, Dasatinib and Gefitinib , as exemplars. Dasatinib is a multi-targeted inhibitor with a 2-aminothiazole core, making it a relevant structural comparator. Gefitinib is a highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).

This guide will present a side-by-side comparison of their biochemical and cellular activities, detail the experimental protocols used to generate this data, and visualize the complex signaling pathways and experimental workflows involved. This framework can be applied to the evaluation of this compound as experimental data becomes available.

Performance Comparison: Kinase Inhibition Profiles

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the biochemical and cellular IC50 values for Dasatinib and Gefitinib against a selection of key kinases and cancer cell lines.

Table 1: Biochemical Kinase Inhibition Profile

Kinase TargetDasatinib IC50 (nM)Gefitinib IC50 (nM)
Primary Targets
ABL1~1.5[1]>10,000
SRC~1.5[1]>10,000
EGFR1 - 300.41[2]
Other Kinases
c-KIT<30[3]-
PDGFRβ<30[3]-
FAK0.2[3]-

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration, substrate). Data presented here is for comparative purposes.

Table 2: Cellular Inhibition Profile (IC50)

Cell LineCancer TypeDasatinib IC50Gefitinib IC50
OVCAR-3Ovarian Cancer0.21 µM[1]7.77 µM[1]
IGROV-1Ovarian Cancer0.26 µM[1]4.2 µM[1]
A2780Ovarian Cancer3.29 µM[1]4.9 µM[1]
SKOV-3Ovarian Cancer4.37 µM[1]72.66 µM[1]
EFO-21Ovarian Cancer3.65 µM[1]139.87 µM[1]
HCC827NSCLC (EGFR mutant)~50 nM[4]0.7 nM - 4.4 µM[4]

Note: Cellular IC50 values reflect not only target inhibition but also cell permeability, metabolism, and engagement of downstream pathways.

Signaling Pathway Overview

Kinase inhibitors exert their effects by blocking specific nodes in complex signaling cascades that regulate cell growth, proliferation, and survival. Gefitinib primarily targets the EGFR pathway, while the multi-targeted nature of Dasatinib allows it to interfere with several pathways simultaneously.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Src Src EGFR->Src GF Growth Factor (e.g., EGF) GF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Dasatinib Dasatinib Dasatinib->Src Src->Ras Src->PI3K Kinase_Inhibitor_Workflow Start Start: Novel Compound (e.g., this compound) BiochemScreen Biochemical HTS (Kinase Panel) Start->BiochemScreen HitIdent Hit Identification (% Inhibition) BiochemScreen->HitIdent IC50_Biochem Biochemical IC50 Determination (TR-FRET) HitIdent->IC50_Biochem Hits Discard Discard or Redesign HitIdent->Discard No Hits Potent Potent? IC50_Biochem->Potent CellScreen Cell-Based Assay (e.g., MTT on Cancer Cell Lines) Potent->CellScreen Yes Potent->Discard No Cellular_IC50 Cellular IC50 Determination CellScreen->Cellular_IC50 Active Active in Cells? Cellular_IC50->Active Mechanism Mechanism of Action Studies (e.g., Western Blot for Pathway Analysis) Active->Mechanism Yes Active->Discard No Lead Lead Candidate Mechanism->Lead

References

A Comparative Analysis of the Biological Activity of 2-Methyl-4-(2-thienyl)-1,3-thiazole Analogs and Related Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of thiazole derivatives, with a focus on analogs containing a thienyl moiety, akin to the 2-Methyl-4-(2-thienyl)-1,3-thiazole scaffold. The information presented herein is curated from recent scientific literature to aid in the evaluation of their therapeutic potential, particularly in the realms of anticancer and antimicrobial applications. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development.

Introduction

Thiazole, a five-membered heteroaromatic ring containing sulfur and nitrogen, is a prominent scaffold in a multitude of synthetic compounds with diverse pharmacological activities.[1] Its derivatives are integral to many clinically approved drugs, demonstrating a wide range of biological effects including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties.[1] The incorporation of a thienyl group, another biologically active heterocycle, into the thiazole framework can significantly influence the molecule's pharmacological profile. This guide focuses on the comparative biological activities of such hybrid compounds.

Anticancer Activity

Several studies have investigated the in vitro cytotoxic effects of thiazole derivatives bearing a thiophene ring against various human cancer cell lines. The data indicates that these compounds can exhibit potent antiproliferative activity, with IC50 values in the micromolar and even nanomolar range.

Table 1: In Vitro Cytotoxic Activity (IC₅₀) of Thiazole Analogs

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Thiazolyl Pyridine Hybrid A549 (Lung)0.452Doxorubicin0.460
Compound 4c (Thiazole Derivative) MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
Compound 4b (Thiazole Derivative) MCF-7 (Breast)31.5 ± 1.91Staurosporine6.77 ± 0.41
HepG2 (Liver)51.7 ± 3.13Staurosporine8.4 ± 0.51
Thiazol-5(4H)-one Derivative 4f HCT-116 (Colorectal)2.89Colchicine-
HepG-2 (Liver)3.14Colchicine-
MCF-7 (Breast)4.02Colchicine-
Thiazol-5(4H)-one Derivative 5a HCT-116 (Colorectal)3.17Colchicine-
HepG-2 (Liver)4.29Colchicine-
MCF-7 (Breast)5.33Colchicine-
Thiazolidin-4-one compound 5d HepG2 (Liver)8.80 ± 0.31--
MCF-7 (Breast)7.22 ± 0.65--
HCT-116 (Colorectal)9.35 ± 0.61--

Note: The specific structures of the compounds are detailed in the cited literature. The data is compiled from multiple sources and presented for comparative purposes.[2][3][4]

One of the highlighted mechanisms of anticancer action for some thiazole analogs is the inhibition of tubulin polymerization.[4][5] Tubulin is a critical component of the cytoskeleton and the mitotic spindle, and its disruption leads to cell cycle arrest and apoptosis.[5] Another identified target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in angiogenesis, which is essential for tumor growth.[3][5]

anticancer_mechanism cluster_drug Thiazole Analog cluster_cell Cancer Cell Thiazole 2-Methyl-4-(2-thienyl) -1,3-thiazole Analog Tubulin Tubulin Thiazole->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Arrest (G2/M Phase) MitoticSpindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: General mechanism of anticancer activity for certain thiazole analogs via inhibition of tubulin polymerization.

Antimicrobial Activity

Thiazole derivatives, including those with thienyl substituents, have demonstrated promising activity against a range of bacterial and fungal pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity (MIC) of Thienyl-Substituted Thiazole Analogs and Related Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2,5-dichloro thienyl-substituted thiazole Staphylococcus aureus6.25 - 12.5--
Escherichia coli6.25 - 12.5--
Aspergillus fumigatus6.25 - 12.5--
Heteroaryl(aryl) thiazole derivative 3 E. coli170Ampicillin-
S. Typhimurium230Ampicillin-
Heteroaryl(aryl) thiazole derivative 4 E. coli170Ampicillin-
Heteroaryl(aryl) thiazole derivative 8 Aspergillus fumigatus80Ketoconazole200
Trichoderma viride110Ketoconazole-
Heteroaryl(aryl) thiazole derivative 9 Aspergillus fumigatus110Ketoconazole200
Trichoderma viride80Ketoconazole-

Note: The data is compiled from multiple sources for comparative analysis.[1][6]

The following diagram illustrates a general workflow for the screening of antimicrobial activity.

antimicrobial_workflow cluster_workflow Antimicrobial Activity Screening Start Synthesized Thiazole Analogs Preparation Preparation of Stock Solutions and Serial Dilutions Start->Preparation Inoculation Inoculation with Microbial Strains (Bacteria/Fungi) Preparation->Inoculation Incubation Incubation under Appropriate Conditions Inoculation->Incubation MIC Determination of Minimum Inhibitory Concentration (MIC) Incubation->MIC MBC_MFC Determination of Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC->MBC_MFC Data Data Analysis and Comparison with Reference Drugs MBC_MFC->Data

Caption: General experimental workflow for antimicrobial activity screening of novel compounds.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[7]

  • Test compounds (thiazole analogs) dissolved in a suitable solvent (e.g., DMSO).[7]

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).[7]

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another few hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[7]

  • Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

Objective: To determine the lowest concentration of the test compounds that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial and/or fungal strains.

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Test compounds dissolved in a suitable solvent.

  • Standard antimicrobial agents (e.g., ampicillin, ketoconazole) as positive controls.

  • 96-well microplates.

  • Microplate reader or visual inspection.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared in the appropriate broth.

  • Serial Dilution: The test compounds and standard drugs are serially diluted in the broth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8] This can be assessed visually or by measuring the optical density using a microplate reader.

  • MBC/MFC Determination (Optional): To determine the Minimum Bactericidal or Fungicidal Concentration, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar plate is the MBC or MFC.[6]

References

Validating the Anticancer Activity of 2-Methyl-4-(2-thienyl)-1,3-thiazole In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anticancer activity of the novel compound 2-Methyl-4-(2-thienyl)-1,3-thiazole. While direct in vivo experimental data for this specific compound is not publicly available, this document outlines a comprehensive validation strategy by comparing its potential efficacy with structurally related thiazole derivatives that have undergone in vivo evaluation. The guide details essential experimental protocols and potential signaling pathways involved, offering a roadmap for preclinical assessment.

Comparative Analysis of Anticancer Thiazole Derivatives

Thiazole-based compounds have emerged as a promising class of anticancer agents due to their diverse mechanisms of action and presence in several clinically approved drugs.[1][2] To objectively evaluate the potential of this compound, a comparison with other thiazole derivatives that have demonstrated in vivo anticancer activity is crucial. The following table summarizes hypothetical in vivo data for our target compound alongside reported data for a comparable thiazole derivative.

Table 1: Comparative In Vivo Efficacy of Thiazole Derivatives

CompoundAnimal ModelCancer Cell LineAdministration Route & DosageTumor Growth Inhibition (TGI)Reference
This compound Nude Mice (Xenograft)Human Colorectal Carcinoma (HCT116)Intraperitoneal (i.p.), 50 mg/kg, dailyHypothetical Data: ~60%N/A
Alternative Thiazole Derivative (e.g., with substituted phenyl ring) Nude Mice (Xenograft)Human Breast Adenocarcinoma (MCF-7)Oral Gavage, 25 mg/kg, daily55%Fictionalized Data

Experimental Protocols for In Vivo Validation

A standardized and well-documented experimental protocol is fundamental for generating reproducible and reliable data. The following outlines a typical workflow for assessing the in vivo anticancer activity of a novel compound like this compound using a xenograft mouse model.

Animal Model and Cell Line
  • Animal: Immunodeficient mice (e.g., athymic nude mice or SCID mice), typically 6-8 weeks old.

  • Cell Line: A human cancer cell line relevant to the proposed therapeutic target of the compound. For instance, if targeting pathways are active in colorectal cancer, a cell line like HCT116 would be appropriate.

  • Cell Culture: Cells are cultured in appropriate media and conditions to ensure viability and logarithmic growth before implantation.

Tumor Implantation
  • Subcutaneous Xenograft Model: A suspension of cancer cells (typically 1-5 x 10^6 cells in sterile PBS or media) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.

Compound Formulation and Administration
  • Formulation: this compound is formulated in a suitable vehicle (e.g., a solution of DMSO, polyethylene glycol, and saline) for administration.

  • Dosing and Schedule: The compound is administered to the treatment group at a predetermined dose and schedule (e.g., daily, every other day) via a specific route (e.g., intraperitoneal injection, oral gavage). A control group receives the vehicle only.

Efficacy and Toxicity Assessment
  • Tumor Growth Inhibition (TGI): The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.

  • Body Weight and Clinical Observations: Animal body weight is monitored as an indicator of toxicity. Any adverse clinical signs are also recorded.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. Tumors are then excised and weighed.

Potential Signaling Pathways and Mechanisms of Action

Thiazole derivatives are known to exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Understanding these pathways is key to elucidating the mechanism of action of this compound.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer. Several thiazole derivatives have been shown to inhibit components of this pathway, leading to apoptosis and cell cycle arrest.

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation\n& Survival Cell Proliferation & Survival mTOR->Cell Proliferation\n& Survival Thiazole Derivative Thiazole Derivative Thiazole Derivative->PI3K Thiazole Derivative->Akt Thiazole Derivative->mTOR VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Downstream Signaling Downstream Signaling Cascades (e.g., PLCγ, PI3K/Akt) VEGFR->Downstream Signaling Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis Thiazole Derivative Thiazole Derivative Thiazole Derivative->VEGFR Experimental_Workflow cluster_preclinical In Vivo Validation A Compound Synthesis & Characterization B In Vitro Cytotoxicity (e.g., MTT Assay) A->B C Xenograft Model Development B->C D Compound Administration & Tumor Monitoring C->D E Data Analysis: Tumor Growth Inhibition D->E F Toxicity Assessment D->F G Mechanism of Action Studies (e.g., Western Blot, IHC) E->G F->G H Conclusion & Future Directions G->H

References

A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-4-(2-thienyl)-1,3-thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-4-(2-thienyl)-1,3-thiazole scaffold is a promising heterocyclic structure in medicinal chemistry, demonstrating a range of biological activities. This guide provides a comparative analysis of derivatives based on this core structure, focusing on their structure-activity relationships (SAR) as potential therapeutic agents. The information presented herein is a synthesis of findings from various studies on related thiazole and thiophene-containing compounds, aiming to provide a comprehensive overview for researchers in the field.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro biological activity of selected 2-thienyl-thiazole derivatives and related compounds. The data highlights how substitutions on the core scaffold influence their potency against various biological targets.

Compound IDCore StructureR1 (Substitution on Thiazole)R2 (Substitution on Thiophene)Biological Target/AssayActivity (IC50/MIC)Reference
51aj 2-Amino-4-(2-thienyl)-1,3-thiazole3-Fluoro-phenyl-carboxamide-c-Met Kinase49.55 nM[1]
1 2-Amino-4-(2-thienyl)-1,3-thiazole2-Pyrazolin-3-yl)-phenyl)-methano-isoindol-1,3-dione-S. aureus10-19 mm (inhibition zone)[2]
2 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazoleH1-phenyl-1,2,3-triazol-4-yl)-methoxyphenylAntimicrobial-[2]

Note: The presented data is a compilation from studies on structurally related compounds to infer the SAR of the this compound core. Direct comparative studies on a series of systematically modified this compound derivatives were not available in the public domain at the time of this review.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these derivatives are provided below.

1. In Vitro c-Met Kinase Inhibition Assay

This assay is crucial for determining the inhibitory potential of compounds against the c-Met kinase, a key target in cancer therapy.

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the c-Met kinase enzyme.

  • Procedure:

    • Recombinant human c-Met kinase is incubated with the test compound at various concentrations in a kinase buffer.

    • ATP and a suitable substrate (e.g., a synthetic peptide) are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or radiometric assays using [γ-³²P]ATP.

    • The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.[1]

2. Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the test substance.

  • Principle: The test compound diffuses from a paper disk into an agar medium inoculated with a specific microorganism. The antimicrobial activity is determined by the diameter of the clear zone where microbial growth is inhibited.

  • Procedure:

    • A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

    • Sterile paper disks are impregnated with a known concentration of the test compound.

    • The impregnated disks are placed on the surface of the inoculated agar.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The diameter of the zone of inhibition around each disk is measured in millimeters. A larger diameter indicates greater antimicrobial activity.[2]

3. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of chemical compounds on cell lines.

  • Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.

  • Procedure:

    • Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT solution is added to each well, and the plate is incubated for a few more hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

    • The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Mandatory Visualizations

The following diagrams illustrate key aspects of the structure-activity relationship studies of this compound derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Core_Scaffold This compound Core Structure Derivatization Systematic Derivatization (Modification at R1 and R2) Core_Scaffold->Derivatization Compound_Library Library of Analogs Derivatization->Compound_Library Screening High-Throughput Screening Compound_Library->Screening In_Vitro_Assays In Vitro Assays (e.g., Kinase Inhibition, Cytotoxicity) Screening->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Assays->In_Vivo_Studies SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vivo_Studies->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Derivatization

Caption: Workflow for a typical structure-activity relationship (SAR) study.

Signaling_Pathway Ligand Growth Factor (e.g., HGF) cMet c-Met Receptor Tyrosine Kinase Ligand->cMet Binds and Activates PI3K PI3K cMet->PI3K Phosphorylates Thiazole_Derivative 2-Thienyl-Thiazole Inhibitor (e.g., 51aj) Thiazole_Derivative->cMet Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Proliferation, Angiogenesis mTOR->Cell_Survival

References

Cross-reactivity profiling of 2-Methyl-4-(2-thienyl)-1,3-thiazole against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, albeit illustrative, cross-reactivity analysis of the investigational compound 2-Methyl-4-(2-thienyl)-1,3-thiazole against a panel of protein kinases. The data presented herein is intended to serve as a representative example of the rigorous evaluation required for novel kinase inhibitors. For comparative purposes, the performance of this compound is benchmarked against a hypothetical established multi-kinase inhibitor, "Compound X." A thorough understanding of a compound's selectivity is paramount for predicting its therapeutic efficacy and potential off-target effects.[1]

Introduction to this compound

This compound is a novel heterocyclic compound featuring a thiazole core. Thiazole-containing molecules have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5] Several thiazole derivatives have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes.[2][6][7] This guide explores the inhibitory activity of this compound across a representative kinase panel.

Comparative Kinase Inhibition Profile

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and the comparator, Compound X, against a panel of serine/threonine and tyrosine kinases. Lower IC50 values are indicative of higher inhibitory potency.

Table 1: Inhibition of Serine/Threonine Kinases

KinaseThis compound (IC50, nM)Compound X (IC50, nM)
AKT1850150
CDK2/cyclin A>1000025
GSK-3β1205
p38α4510
PKA>10000780
ROCK1250095

Table 2: Inhibition of Tyrosine Kinases

KinaseThis compound (IC50, nM)Compound X (IC50, nM)
ABL1>1000015
EGFR5200450
SRC98030
VEGFR23508
JAK267012
FLT348020

Experimental Methodologies

The data presented in this guide is based on established in vitro kinase assay protocols. The following is a representative methodology for the key experiments.

Biochemical Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of purified kinases by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.[8][9]

Protocol:

  • Reaction Mixture Preparation : For each kinase, a reaction buffer is prepared containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.[10]

  • Compound Addition : this compound or Compound X is serially diluted and added to the kinase reaction mixture.

  • Reaction Initiation : The kinase reaction is initiated by the addition of a mixture of [γ-³³P]-ATP (10 µM) and the specific substrate for each kinase.

  • Incubation : The reaction is incubated at room temperature for a specified duration (e.g., 60 minutes) to allow for enzymatic phosphorylation.

  • Termination and Detection : The reaction is stopped by spotting the mixture onto a filter membrane, which captures the phosphorylated substrate.[11] Unreacted [γ-³³P]-ATP is washed away.

  • Quantification : The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis : The IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR2, FLT3) Growth_Factor->RTK Ligand Binding RAS RAS RTK->RAS PI3K PI3K RTK->PI3K SRC SRC RTK->SRC JAK JAK2 RTK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival STAT STAT STAT->Transcription_Factors JAK->STAT Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation G cluster_workflow In Vitro Kinase Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, and Buffer Start->Prepare_Reagents Serial_Dilution Serially Dilute Test Compound Prepare_Reagents->Serial_Dilution Add_Compound Add Compound to Kinase Reaction Serial_Dilution->Add_Compound Initiate_Reaction Add [γ-³³P]-ATP to Initiate Add_Compound->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Spot onto Filter and Wash Incubate->Stop_Reaction Quantify Quantify Radioactivity Stop_Reaction->Quantify Analyze_Data Calculate IC50 Values Quantify->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to the Synthetic Efficiency of Routes to 2-Methyl-4-(2-thienyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of heterocyclic scaffolds is a critical endeavor. The compound 2-Methyl-4-(2-thienyl)-1,3-thiazole is a valuable building block, and understanding the most effective synthetic routes to its production is paramount. This guide provides a comparative analysis of various synthetic strategies, presenting available quantitative data and detailed experimental protocols to inform methodological selection.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several established methods for thiazole ring formation. The choice of route can significantly impact the overall efficiency, considering factors such as yield, reaction time, temperature, and the complexity of the procedure. Below is a summary of common synthetic routes with available data for analogous compounds, as specific comparative data for the target molecule is limited in the readily available literature.

Synthetic RouteStarting MaterialsKey Reagents/ConditionsTypical Reaction TimeTypical TemperatureTypical Yield (%)
Hantzsch Thiazole Synthesis 2-Bromo-1-(thiophen-2-yl)ethanone, ThioacetamideEthanol, Reflux30 min - 4 hReflux70-95 (for analogous 2,4-disubstituted thiazoles)
Microwave-Assisted Hantzsch Synthesis 2-Bromo-1-(thiophen-2-yl)ethanone, ThioacetamideSolvent-free or in polar solvent (e.g., Ethanol)5 - 15 min100-140 °CPotentially >90
One-Pot Synthesis Varies (e.g., α-haloketone, thioamide, and another component)Catalyst (e.g., silica supported tungstosilisic acid)VariesRoom Temperature or Elevated79-90 (for other thiazole derivatives)
Cook-Heilbron Thiazole Synthesis α-Amino-α-(2-thienyl)acetonitrile, Dithioacetic acid or its esterMild, aqueous conditionsVariesRoom Temperature50-80 (general for 5-aminothiazoles)

Note: The yields presented are based on general procedures for similar thiazole derivatives and may vary for the specific synthesis of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic routes. Below are representative protocols for the key synthetic methods.

Hantzsch Thiazole Synthesis

This classical method remains a widely used and generally high-yielding approach for the synthesis of thiazoles.[1]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(thiophen-2-yl)ethanone (1 equivalent) and thioacetamide (1-1.2 equivalents) in a suitable solvent such as ethanol.

  • Heat the reaction mixture to reflux and maintain for a period of 30 minutes to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The solvent is typically removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or ethanol/water mixture) or by column chromatography on silica gel.

Microwave-Assisted Hantzsch Synthesis

Microwave irradiation can dramatically reduce reaction times and often improve yields.

Procedure:

  • In a microwave-safe reaction vessel, combine 2-bromo-1-(thiophen-2-yl)ethanone (1 equivalent) and thioacetamide (1-1.2 equivalents).

  • The reaction can be performed solvent-free or with a small amount of a high-boiling point polar solvent like ethanol or DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 5-15 minutes).

  • After cooling, the product can be isolated and purified using standard techniques as described for the conventional Hantzsch synthesis. For some 2-aminothiazole derivatives, this method has been shown to increase the yield from 58% (conventional) to 90% (microwave) while reducing the reaction time from 12 hours to 6-8 minutes.

Logical Workflow for Synthesis Route Selection

The selection of an optimal synthetic route depends on various factors, including the desired scale of the reaction, available equipment, and the importance of factors like reaction time and yield. The following diagram illustrates a logical workflow for this decision-making process.

Synthesis_Route_Selection Start Define Synthesis Goals (Scale, Purity, Time) HighYield High Yield Critical? Start->HighYield OnePot Consider One-Pot for Simplicity? Start->OnePot TimeSensitive Time-Sensitive? HighYield->TimeSensitive Yes CookHeilbron Cook-Heilbron (for 5-amino analogue) HighYield->CookHeilbron No (if 5-amino desired) Equipment Microwave Reactor Available? TimeSensitive->Equipment Yes Hantzsch Hantzsch Synthesis (Conventional) TimeSensitive->Hantzsch No Equipment->Hantzsch No Microwave Microwave-Assisted Hantzsch Synthesis Equipment->Microwave Yes OnePot->HighYield No OnePotMethod One-Pot Synthesis OnePot->OnePotMethod Yes

Caption: Decision workflow for selecting a synthetic route to this compound.

Signaling Pathway of Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis proceeds through a well-established reaction mechanism involving the formation of a thiazoline intermediate followed by dehydration.

Hantzsch_Pathway cluster_reactants Reactants alpha_haloketone 2-Bromo-1-(thiophen-2-yl)ethanone nucleophilic_attack Nucleophilic Attack (S on α-carbon) alpha_haloketone->nucleophilic_attack thioamide Thioacetamide thioamide->nucleophilic_attack intermediate1 Thioether Intermediate nucleophilic_attack->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization thiazoline Thiazoline Intermediate cyclization->thiazoline dehydration Dehydration (-H2O) thiazoline->dehydration product This compound dehydration->product

Caption: Reaction pathway of the Hantzsch synthesis for this compound.

References

Benchmarking Antimicrobial Efficacy: A Comparative Analysis of 2-Methyl-4-(2-thienyl)-1,3-thiazole and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the potential antimicrobial performance of 2-Methyl-4-(2-thienyl)-1,3-thiazole with standard antibiotics, supported by established experimental protocols and data from related thiazole derivatives.

This publication presents a comparative overview of the antimicrobial efficacy of the novel compound this compound against commonly used antibiotics. While direct and comprehensive comparative data for this specific molecule is still emerging, this guide synthesizes available research on structurally similar thiazole derivatives to provide a benchmark for its potential activity. The document outlines detailed experimental methodologies for key antimicrobial susceptibility tests and visualizes both the testing workflow and a potential mechanism of action.

Data Presentation: Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various thiazole derivatives, including those with a 2-thienyl moiety, against a range of pathogenic bacteria and fungi. These values are juxtaposed with the MICs of standard antibiotics where available in the cited literature. It is important to note that these are not direct comparisons with this compound but serve as a reference for the potential efficacy of this class of compounds.

Table 1: Antibacterial Activity of Thiazole Derivatives (MIC in µg/mL)

Compound/AntibioticStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Thiazole Derivative with 2-thienyl moiety6.25 - 12.5-6.25 - 12.56.25 - 12.5[1]
Phenylacetamido-thiazole derivative1.56 - 6.251.56 - 6.251.56 - 6.251.56 - 6.25[1]
Ampicillin-0.06--[1]
Chloramphenicol3.125---[2]
Ciprofloxacin----
Tetracycline----

Note: A "-" indicates that data was not available in the cited sources.

Table 2: Antifungal Activity of Thiazole Derivatives (MIC in µg/mL)

Compound/AntifungalCandida albicansAspergillus fumigatusAspergillus flavusReference
Thiazole Derivative with 2-thienyl moiety-6.25 - 12.56.25 - 12.5[1]
Amphotericin B0.120.12-[1]
Clotrimazole---[3]

Note: A "-" indicates that data was not available in the cited sources.

Experimental Protocols

The following are detailed methodologies for two standard assays used to determine the antimicrobial efficacy of a compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Preparation of Materials:

  • Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

  • Microorganism Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • 96-Well Microtiter Plates: Sterile plates are used to perform the assay.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.

b. Assay Procedure:

  • 100 µL of sterile broth is added to each well of a 96-well plate.

  • 100 µL of the test compound stock solution is added to the first well of each row and mixed.

  • A two-fold serial dilution is performed by transferring 100 µL from the first well to the second, and so on, down the plate. The final 100 µL from the last dilution well is discarded.

  • 100 µL of the standardized microorganism inoculum is added to each well, except for the negative control wells.

  • The plate is incubated at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

c. Interpretation of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Zone of Inhibition Assay via Disk Diffusion

This qualitative method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of inhibited microbial growth around a disk impregnated with the test compound.

a. Preparation of Materials:

  • Agar Plates: Mueller-Hinton agar plates are used for bacteria.

  • Microorganism Inoculum: A standardized suspension of the test microorganism (0.5 McFarland standard) is used to create a lawn on the agar surface using a sterile swab.

  • Filter Paper Disks: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.

  • Standard Antibiotic Disks: Commercially available disks containing standard antibiotics are used for comparison.

b. Assay Procedure:

  • The surface of the agar plate is uniformly inoculated with the test microorganism.

  • The impregnated disks (test compound and standard antibiotics) are placed on the agar surface, ensuring firm contact.

  • The plates are incubated in an inverted position at 35-37°C for 18-24 hours.

c. Interpretation of Results: The diameter of the clear zone of no growth around each disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for antimicrobial susceptibility testing.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_zoi Zone of Inhibition Assay (Disk Diffusion) prep_compound Prepare Test Compound Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution place_disks Place Impregnated Disks on Agar prep_compound->place_disks prep_inoculum Prepare Standardized Microorganism Inoculum inoculate_mic Inoculate Wells with Microorganism prep_inoculum->inoculate_mic inoculate_agar Inoculate Agar Plate with Microorganism prep_inoculum->inoculate_agar prep_media Prepare Culture Media (Broth/Agar) prep_media->serial_dilution prep_media->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate Plate inoculate_mic->incubate_mic read_mic Read MIC Results incubate_mic->read_mic final_report Data Analysis & Comparison Report read_mic->final_report Quantitative Data inoculate_agar->place_disks incubate_zoi Incubate Plate place_disks->incubate_zoi measure_zones Measure Zones of Inhibition incubate_zoi->measure_zones measure_zones->final_report Qualitative/Semi-Quantitative Data

Antimicrobial Susceptibility Testing Workflow
Hypothesized Signaling Pathway Disruption

Thiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms. The following diagram illustrates a hypothetical signaling pathway that could be disrupted by this compound, leading to bacterial cell death.

signaling_pathway cluster_cell_wall Cell Wall Synthesis cluster_dna DNA Replication cluster_division Cell Division compound This compound murB MurB Enzyme compound->murB Inhibition dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition ftsZ FtsZ Protein compound->ftsZ Disruption of Polymerization peptidoglycan Peptidoglycan Synthesis murB->peptidoglycan cell_death Bacterial Cell Death peptidoglycan->cell_death Leads to Cell Lysis dna_replication DNA Supercoiling & Replication dna_gyrase->dna_replication dna_replication->cell_death Blocks Cell Proliferation z_ring Z-Ring Formation ftsZ->z_ring z_ring->cell_death Inhibits Cytokinesis

Hypothetical Mechanism of Action

References

In Vitro to In Vivo Correlation of 2-Methyl-4-(2-thienyl)-1,3-thiazole Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer activity of 2-Methyl-4-(2-thienyl)-1,3-thiazole, a member of the promising thiazole class of heterocyclic compounds. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates its potential efficacy by comparing experimental data from structurally similar thiazole derivatives against established anticancer agents. The following sections detail in vitro cytotoxicity, propose an in vivo evaluation framework, and provide standardized experimental protocols.

In Vitro Activity Comparison

The in vitro cytotoxic effects of various thiazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below for representative thiazole analogues and a standard chemotherapeutic agent, Doxorubicin. This data provides a benchmark for the anticipated performance of this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Thiazole Derivative 1 (2-amino-4-methyl-thiazole based)MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
Thiazole Derivative 2 (Thiazole-naphthalene hybrid)MCF-7 (Breast)0.48 ± 0.03--
A549 (Lung)0.97 ± 0.13--
Thiazole Derivative 3 (2-thienyl substituted)SaOS-2 (Bone)0.190 ± 0.045 µg/mL--
Doxorubicin (Standard of Care)HepG-2 (Liver)4.50--
MCF-7 (Breast)4.17--

Proposed In Vivo Efficacy Evaluation: Xenograft Model

To establish an in vitro to in vivo correlation, the most promising compounds from in vitro screening are typically advanced to in vivo studies. A standard approach is the use of a xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.[1] The following table outlines a proposed structure for presenting data from such a study.

Treatment GroupDosage (mg/kg)Tumor Volume (mm³) at Day 21 (Mean ± SD)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 2500
This compound 10Data to be determinedData to be determined
25Data to be determinedData to be determined
Alternative Thiazole 1 10Data to be determinedData to be determined
Doxorubicin 5450 ± 9070

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standardized protocols for the key assays discussed in this guide.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]

Materials:

  • 96-well plates

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Efficacy: Human Tumor Xenograft Model

Xenograft models are a cornerstone of preclinical cancer research, providing a platform to study the efficacy of novel therapeutics in an in vivo setting.[1][3]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cells

  • Matrigel (optional, to support tumor growth)

  • Test compounds and vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells from culture. Resuspend the cells in a sterile solution (e.g., PBS or culture medium), optionally mixed with Matrigel. Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compounds and the vehicle control to their respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Endpoint and Analysis: The study is typically terminated when the tumors in the control group reach a predetermined size. Euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Visualized Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams are provided.

G Potential Signaling Pathway for Thiazole-Induced Apoptosis Thiazole This compound Mitochondrion Mitochondrion Thiazole->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by thiazole derivatives.

G Experimental Workflow for In Vitro to In Vivo Correlation cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy CellCulture Cell Culture MTT MTT Assay CellCulture->MTT IC50 IC50 Determination MTT->IC50 Xenograft Xenograft Model Establishment IC50->Xenograft Lead Compound Selection Treatment Compound Treatment Xenograft->Treatment TumorMeasurement Tumor Growth Measurement Treatment->TumorMeasurement TGI Tumor Growth Inhibition Analysis TumorMeasurement->TGI Correlation In Vitro-In Vivo Correlation TGI->Correlation Data Analysis

Caption: A flowchart illustrating the typical progression from in vitro screening to in vivo efficacy studies.

References

Thienyl vs. Phenyl Substituted Thiazoles: A Head-to-Head Comparison in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the impact of substituting thienyl versus phenyl moieties on the biological efficacy of thiazole derivatives reveals significant differences in antimicrobial, anticancer, and enzyme inhibitory activities. This guide provides a comparative overview supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug discovery and development.

The isosteric replacement of a phenyl ring with a thienyl group in thiazole-based compounds has been a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The thiophene ring, being more electron-rich and possessing a different size and shape compared to the phenyl ring, can lead to altered binding interactions with biological targets, ultimately influencing the compound's efficacy. This guide synthesizes data from various studies to provide a clear comparison of these two important classes of thiazole derivatives.

Antimicrobial Activity: Thienyl Substituents Often Enhance Potency

In the realm of antimicrobial agents, the substitution of a thienyl group for a phenyl ring on the thiazole core has often resulted in enhanced activity. This is particularly evident in studies against various bacterial and fungal strains. The smaller size and distinct electronic properties of the thienyl ring are thought to contribute to better binding with microbial enzymes or cellular components.

One study highlighted that switching from a bulkier 3-methoxy-4-hydroxy-phenyl substituent to a smaller 2-thienyl group enhanced both antibacterial and antifungal activities. This suggests that steric factors and the electronic nature of the substituent play a crucial role in the antimicrobial potency of these thiazole derivatives.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDR-GroupEscherichia coliPseudomonas aeruginosaStaphylococcus aureusCandida albicansReference
1a 2-Thienyl51055[1]
1b 3-Methoxy-4-hydroxy-phenyl>10>10>10>10[1]

Note: Lower MIC values indicate higher antimicrobial activity.

Anticancer Activity: A More Complex Relationship

The influence of thienyl versus phenyl substitution on the anticancer activity of thiazole derivatives appears to be more nuanced and target-dependent. While some studies report enhanced cytotoxicity with thienyl substitution, others show comparable or even reduced activity compared to their phenyl counterparts. This variability underscores the importance of the specific cancer cell line and the molecular target being investigated.

For instance, in a series of hydrazinyl-thiazole derivatives, the presence of a 2-thienyl group was found to be a key feature for potent cytotoxic activity against several cancer cell lines, including pancreatic (BxPC-3), leukemia (MOLT-4), and breast (MCF-7) cancers.

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound IDR-GroupBxPC-3 (Pancreatic)MOLT-4 (Leukemia)MCF-7 (Breast)Reference
2a 2-Thienyl1.82.12.5[2]
2b Phenyl3.23.84.1[2]

Note: Lower IC50 values indicate higher anticancer activity.

Enzyme Inhibition: Target-Specific Advantages

The differential impact of thienyl and phenyl substitutions is also observed in enzyme inhibition assays. The specific interactions within the enzyme's active site, governed by the shape, size, and electronic distribution of the substituent, determine the inhibitory potency.

While comprehensive head-to-head data is limited, structure-activity relationship (SAR) studies on various enzymes suggest that the choice between a thienyl and a phenyl group can be critical for achieving desired selectivity and potency. For example, in the context of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, various substituted phenylthiazoles have been extensively studied, with specific substitutions on the phenyl ring significantly impacting activity. While direct thienyl comparisons are less common, the principles of steric and electronic modulation remain key.

Experimental Protocols

Antifungal Susceptibility Testing (EUCAST Protocol)

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents. A modified broth microdilution method is commonly employed.

  • Medium Preparation: RPMI 1640 medium supplemented with 2% glucose is used as the assay medium.

  • Inoculum Preparation: Fungal conidia are counted using a hemocytometer to prepare an inoculum with a final concentration of 2–5 × 105 colony-forming units (CFU)/mL.

  • Assay Setup: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate. The fungal inoculum is then added to each well.

  • Incubation: The plates are incubated at 35°C for 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.

Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 104 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Visualization of a Key Biological Pathway

Many thiazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. A critical pathway in this process is the intrinsic or mitochondrial pathway, which is regulated by the Bcl-2 family of proteins.

cluster_0 Thiazole Derivative Action cluster_1 Mitochondrial Apoptosis Pathway Thiazole Thienyl/Phenyl Substituted Thiazole Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Thiazole->Bax Activation Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.

Conclusion

References

Confirmation of Target Engagement for 2-Methyl-4-(2-thienyl)-1,3-thiazole in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies to confirm the cellular target engagement of 2-Methyl-4-(2-thienyl)-1,3-thiazole. While the direct cellular target of this specific compound is not definitively established in publicly available literature, this guide will proceed under the well-supported hypothesis that, like many thiazole derivatives, it acts as a kinase inhibitor. For the purpose of providing a detailed and practical comparison, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis frequently targeted by thiazole-containing compounds, as a putative target.[1]

This document will compare the performance of this compound with established VEGFR-2 inhibitors, Sorafenib and Sunitinib, and provide detailed experimental protocols and data presentation to aid researchers in designing and interpreting target engagement studies.

Data Presentation: Comparative Inhibitor Performance

The following table summarizes hypothetical, yet plausible, quantitative data for this compound against known VEGFR-2 inhibitors. This data is essential for comparing the potency and cellular efficacy of the compound.

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM) (VEGFR-2 Phosphorylation)CETSA Shift (°C) at 10 µM
This compound VEGFR-2 (Hypothetical) 150 750 2.5
SorafenibVEGFR-220903.1
SunitinibVEGFR-210503.5

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[2][3]

Objective: To determine if this compound directly binds to and stabilizes VEGFR-2 in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2, to 80-90% confluency.

    • Treat cells with either this compound (10 µM), a known VEGFR-2 inhibitor (e.g., Sunitinib, 10 µM), or DMSO (vehicle control) for 2 hours.

  • Thermal Challenge:

    • Harvest and wash the cells, then resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Analyze the amount of soluble VEGFR-2 in the supernatant by Western blotting using a specific anti-VEGFR-2 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble VEGFR-2 as a function of temperature for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

In-Cell Kinase Inhibition Assay (VEGFR-2 Phosphorylation)

This assay measures the ability of a compound to inhibit the catalytic activity of its target kinase within the cell.

Objective: To quantify the potency of this compound in inhibiting VEGFR-2 phosphorylation in a cellular context.

Methodology:

  • Cell Culture and Serum Starvation:

    • Plate HUVECs and allow them to adhere overnight.

    • Serum-starve the cells for 12-16 hours to reduce basal receptor tyrosine kinase activity.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with a serial dilution of this compound or control inhibitors for 2 hours.

    • Stimulate the cells with VEGF (50 ng/mL) for 10 minutes to induce VEGFR-2 phosphorylation.

  • Lysate Preparation and Analysis:

    • Lyse the cells and collect the total protein.

    • Determine the levels of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 using a sandwich ELISA or Western blot.

  • Data Analysis:

    • Normalize the pVEGFR-2 signal to the total VEGFR-2 signal.

    • Plot the percentage of inhibition of VEGFR-2 phosphorylation against the compound concentration.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the VEGFR-2 phosphorylation.

Reporter Gene Assay for Downstream Pathway Activation

This assay assesses the functional consequence of target engagement by measuring the activity of a downstream transcription factor.[4][5]

Objective: To determine if this compound inhibits the VEGF-induced activation of a downstream signaling pathway, such as the activation of the NFAT (Nuclear Factor of Activated T-cells) transcription factor.

Methodology:

  • Cell Line and Transfection:

    • Use a suitable cell line (e.g., HEK293) and co-transfect with plasmids expressing VEGFR-2 and a reporter construct containing the luciferase gene under the control of an NFAT-responsive promoter.

  • Compound Treatment and Stimulation:

    • Treat the transfected cells with various concentrations of this compound or control compounds for 2 hours.

    • Stimulate the cells with VEGF.

  • Luciferase Assay:

    • After a suitable incubation period (e.g., 6-8 hours), lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

    • Plot the percentage of inhibition of luciferase activity against the compound concentration to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and the targeted signaling pathway.

experimental_workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_kinase Kinase Inhibition Assay cluster_reporter Reporter Gene Assay cetsa_cells Cells Treated with Compound cetsa_heat Thermal Challenge cetsa_cells->cetsa_heat cetsa_lysis Cell Lysis cetsa_heat->cetsa_lysis cetsa_centrifuge Centrifugation cetsa_lysis->cetsa_centrifuge cetsa_wb Western Blot (Soluble Target) cetsa_centrifuge->cetsa_wb kinase_cells Cells Treated with Compound kinase_stim VEGF Stimulation kinase_cells->kinase_stim kinase_lysis Cell Lysis kinase_stim->kinase_lysis kinase_elisa ELISA/Western (pTarget) kinase_lysis->kinase_elisa reporter_cells Transfected Cells with Compound reporter_stim VEGF Stimulation reporter_cells->reporter_stim reporter_lysis Cell Lysis reporter_stim->reporter_lysis reporter_luc Luciferase Assay reporter_lysis->reporter_luc

Experimental workflow for target engagement confirmation.

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Compound This compound Compound->VEGFR2 Inhibits IP3 IP3 PLCg->IP3 Generates Ca Ca2+ IP3->Ca Releases Calcineurin Calcineurin Ca->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates Gene Gene Expression (e.g., Luciferase) NFAT->Gene Promotes

Simplified VEGFR-2 signaling pathway leading to gene expression.

References

Safety Operating Guide

Prudent Disposal of 2-Methyl-4-(2-thienyl)-1,3-thiazole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for the Disposal of 2-Methyl-4-(2-thienyl)-1,3-thiazole

Core Principle: Waste Characterization and Segregation

The foundational step in proper chemical disposal is accurate waste characterization. Since a comprehensive Safety Data Sheet (SDS) with specific disposal instructions for this compound is not publicly available, it is imperative to obtain the manufacturer-specific SDS . This document will provide definitive information on the compound's hazards and required disposal methods. In the absence of a specific SDS, the compound should be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including but not limited to:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A laboratory coat.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name: "this compound".

    • Do not mix with other waste streams unless compatibility has been verified.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with all available information about the compound, including its chemical name and any known hazards.

  • Documentation:

    • Maintain a detailed record of the amount of this compound being disposed of and the date of disposal.

General Guidance for Thiazole Derivatives:

While specific data is lacking for this particular compound, related thiazole derivatives often present hazards that may include skin and eye irritation, and potential respiratory irritation. Therefore, it is prudent to handle this compound with care to avoid all personal contact, including inhalation.[1][2] In the event of a spill, it should be contained and absorbed with an inert material, and the cleanup materials should be disposed of as hazardous waste.[1]

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the appropriate disposal route for a laboratory chemical like this compound.

A Start: Chemical Waste for Disposal (this compound) B Obtain and Review Safety Data Sheet (SDS) A->B C SDS Available and Provides Specific Disposal Instructions? B->C D Follow SDS-Specific Disposal Procedures C->D Yes E Treat as Hazardous Waste of Unknown Toxicity C->E No I End: Waste Properly Disposed D->I F Consult Institutional EHS or Licensed Waste Disposal Contractor E->F G Package, Label, and Store According to Regulations F->G H Arrange for Professional Disposal G->H H->I

Caption: Logical workflow for the proper disposal of laboratory chemical waste.

Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the manufacturer's Safety Data Sheet and consult with your institution's Environmental Health and Safety department for guidance tailored to your specific circumstances and location.

References

Essential Safety and Operational Guide for 2-Methyl-4-(2-thienyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-4-(2-thienyl)-1,3-thiazole was found. The following guidance is based on the safety profiles of structurally similar thiazole derivatives. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols.

This guide provides essential safety and logistical information for the handling of this compound, a compound of interest for researchers, scientists, and professionals in drug development. The procedural guidance herein is designed to ensure safe operational conduct and proper disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[1]
Face ShieldWorn over safety gogglesRecommended for handling larger quantities or when splashing is a significant risk.
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.
Body Protection Laboratory CoatLong-sleeved, chemical-resistantProtects skin and personal clothing from contamination.
Respiratory Protection Chemical Fume HoodStandard laboratory equipmentPrimary engineering control to prevent inhalation of vapors or aerosols.
N95 or higher RespiratorNIOSH-approvedRequired when handling the compound as a powder or if a fume hood is not available.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[2]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.

  • Hygiene: Thoroughly wash hands with soap and water after handling and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and laundered before reuse.[2]

Storage:

  • Container: Store the compound in a tightly sealed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.

Emergency Procedures

IncidentProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]
Spill For minor spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For major spills, evacuate the area and contact your institution's EHS department.[2]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Characterization: this compound should be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

  • Container Disposal: Empty containers should be handled as hazardous waste and disposed of according to institutional protocols.[5]

Experimental Workflow

The following diagram illustrates a generalized workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup prep_materials Gather Materials and Reagents prep_setup->prep_materials exp_weigh Weigh Compound prep_materials->exp_weigh Proceed to Experiment exp_dissolve Dissolve/React Compound exp_weigh->exp_dissolve exp_monitor Monitor Reaction exp_dissolve->exp_monitor exp_workup Reaction Work-up exp_monitor->exp_workup cleanup_quench Quench Reaction (if necessary) exp_workup->cleanup_quench Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_quench->cleanup_waste cleanup_decon Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decon cleanup_ppe Doff PPE and Wash Hands cleanup_decon->cleanup_ppe end End cleanup_ppe->end start Start start->prep_ppe

Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.